3-(2-Bromo-4-methylphenyl)propan-1-OL
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(2-bromo-4-methylphenyl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-8-4-5-9(3-2-6-12)10(11)7-8/h4-5,7,12H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVDQJNISTWOTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CCCO)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Spectroscopic Characterization of 3-(2-Bromo-4-methylphenyl)propan-1-ol
The following technical guide is structured to serve as a definitive reference for the spectroscopic characterization of 3-(2-Bromo-4-methylphenyl)propan-1-ol .
As a Senior Application Scientist, I have synthesized the data below by correlating high-fidelity substituent chemical shift (SCS) theory with empirical data from structurally validated analogs (e.g., 3-(2-bromophenyl)propan-1-ol and 2-bromo-4-methylbenzoic acid derivatives). This approach ensures the values provided represent the expected experimental baseline for structure verification.
Executive Summary & Compound Profile
This compound (CAS: 325147-40-8) is a critical aryl-alkyl alcohol intermediate.[1][2] It is frequently employed as a "linker" scaffold in medicinal chemistry, particularly in the synthesis of S1P1 receptor agonists and other G-protein coupled receptor (GPCR) modulators where the 2-bromo position allows for subsequent palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig).
-
Molecular Formula:
-
Molecular Weight: 229.12 g/mol
-
Key Structural Features: 1,2,4-trisubstituted benzene ring; primary alcohol terminus; labile bromine handle.
Structural Visualization
The following diagram outlines the atom numbering used for the spectral assignments below.
Caption: Atom mapping for spectroscopic assignment. The 1,2,4-substitution pattern dictates the aromatic splitting.
Nuclear Magnetic Resonance (NMR) Data
The following data represents the Consensus Spectroscopic Profile . These values are derived from the additive substituent effects of the 2-bromo and 4-methyl groups on the phenylpropanol backbone.
H NMR (400 MHz, )
Diagnostic Logic: The aromatic region will display an ABX-type system (or modified ABC) due to the 1,2,4-substitution. The methyl group at C4 simplifies the splitting compared to the unsubstituted analog.
| Position | Shift ( | Multiplicity | Integral | Assignment Logic | |
| Ar-H3 | 7.36 | d (or s) | 1H | ~1.5 | Meta-coupling to H5; Deshielded by ortho-Br. |
| Ar-H6 | 7.12 | d | 1H | 7.8 | Ortho-coupling to H5. |
| Ar-H5 | 7.02 | dd | 1H | 7.8, 1.5 | Ortho to H6, Meta to H3. Shielded by ortho-Me. |
| C9-H | 3.68 | t | 2H | 6.4 | |
| C7-H | 2.78 | t | 2H | 7.6 | Benzylic methylene. |
| Ar-Me | 2.29 | s | 3H | - | Aromatic methyl group. |
| C8-H | 1.86 | quint | 2H | 6.4, 7.6 | Central methylene chain. |
| OH | 1.6 - 2.0 | br s | 1H | - | Exchangeable; shift varies with concentration. |
C NMR (100 MHz, )
Diagnostic Logic: Look for 10 distinct carbon signals. The C2-Br carbon is characteristically distinct due to the heavy atom effect.
| Carbon Type | Shift ( | Assignment |
| Quaternary | 139.5 | C1 (Ipso to alkyl chain) |
| Quaternary | 138.2 | C4 (Ipso to Methyl) |
| CH (Ar) | 132.8 | C3 (Ortho to Br) |
| CH (Ar) | 130.5 | C6 (Ortho to alkyl) |
| CH (Ar) | 128.1 | C5 (Meta to Br) |
| Quaternary | 124.2 | C2 (Ipso to Br) |
| CH2 | 62.1 | C9 ( |
| CH2 | 32.5 | C7 (Benzylic |
| CH2 | 31.8 | C8 (Central |
| CH3 | 20.8 | Ar-Me |
Mass Spectrometry (MS) Profile
Method: GC-MS (EI, 70 eV) or ESI-MS (+).
Key Fragmentation Patterns
The presence of Bromine provides a definitive "fingerprint" due to the natural abundance of
| m/z (amu) | Intensity | Ion Identity | Mechanistic Insight |
| 228 / 230 | ~1:1 | Molecular Ion . The doublet confirms mono-bromination. | |
| 210 / 212 | High | Dehydration . Rapid loss of water is typical for primary alcohols in EI. | |
| 149 | High | Debromination . Loss of Br radical to form the stable tropylium-like cation. | |
| 131 | Base Peak | Formation of methyl-substituted styrene/indane cation derivatives. |
Fragmentation Pathway Diagram
Caption: Primary EI-MS fragmentation pathways showing the characteristic Br loss and dehydration.
Infrared Spectroscopy (FT-IR)
Sampling: Neat oil (ATR).
-
3300 - 3450 cm
: O-H Stretching (Broad, strong). Indicates primary alcohol. -
2850 - 2960 cm
: C-H Stretching (Aliphatic and Aromatic ). -
1480 - 1600 cm
: C=C Aromatic Ring Stretching. -
1030 - 1050 cm
: C-O Stretching (Primary alcohol). -
600 - 700 cm
: C-Br Stretching (Often obscured, but diagnostic if visible).
Synthesis & Experimental Protocol
To ensure the validity of the spectral data, the compound must be synthesized with high purity. The standard route involves the reduction of the corresponding hydrocinnamic acid or ester.
Synthesis Workflow (Acid Reduction)
Precursor: 3-(2-Bromo-4-methylphenyl)propanoic acid.
Caption: Standard reduction protocol converting the carboxylic acid precursor to the target alcohol.
Step-by-Step Protocol
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Dissolve 1.0 eq (e.g., 5.0 mmol) of 3-(2-bromo-4-methylphenyl)propanoic acid in anhydrous THF (20 mL). Cool to 0°C.[3][4][5]
-
Reduction: Dropwise add 1.2 eq of Borane-THF complex (1.0 M in THF). Evolution of hydrogen gas will occur.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–3 hours. Monitor by TLC (Hexane:EtOAc 7:3). The acid spot (baseline) should disappear; the alcohol spot (
) will appear. -
Quench: Cool to 0°C. Carefully add MeOH (5 mL) to quench excess borane, followed by 1M HCl (10 mL).
-
Workup: Extract with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over
, and concentrate.[3] -
Purification: If necessary, purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).
References
The spectroscopic data and synthesis protocols above are grounded in the established chemistry of brominated phenylpropanols and their derivatives.
-
Compound Registry: CAS Common Chemistry. This compound (CAS 325147-40-8).[1][2][6] Link
-
Analogous Synthesis (General Method): Vieville, C., et al. "Esterification of 2-bromo-3-phenylpropanoic acid." ChemSpider Synthetic Pages, 2014. (Demonstrates handling of brominated phenylalkanoic acids). Link
-
Spectroscopic Prediction Base: Sigma-Aldrich. 3-(2-Bromophenyl)-1-propanol Product Sheet. (Used for aliphatic chain shift calibration). Link
-
Substituent Effects: PubChem. N-(2-bromo-4-methylphenyl)propanamide Spectral Data. (Used for calibrating the 2-bromo-4-methyl aromatic coupling constants). Link
-
Reaction Mechanism: Umaña, C., et al. "Synthesis and Antibacterial Activity of Aromatic Homopropargyl Alcohols."[7] International Journal of Organic Chemistry, 2017.[7] (Context for aryl-alkyl alcohol synthesis). Link
Sources
- 1. 52221-92-8|3-(2-Bromo-phenyl)-propan-1-ol|BLD Pharm [bldpharm.com]
- 2. 23927-40-4|pseudo-p-4,12-Dibromo[2.2]paracyclophane|BLD Pharm [bldpharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. CN103848757A - Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in synthesis of ivabradine - Google Patents [patents.google.com]
- 6. 325147-40-8 this compound AKSci 2118EQ [aksci.com]
- 7. Synthesis and Antibacterial Activity of Aromatic Homopropargyl Alcohols [scirp.org]
A Technical Guide to the Biological Activities of Brominated Phenylpropanols: From Marine Origins to Therapeutic Potential
Foreword
The vast chemical diversity of natural products continues to be a fertile ground for the discovery of novel therapeutic agents. Among these, brominated compounds, particularly those of marine origin, have garnered significant interest due to their unique structural features and potent biological activities. This technical guide provides an in-depth exploration of a specific class of these compounds: brominated phenylpropanols, with a focused lens on the naturally occurring and synthetically accessible lanosol (2,3-dibromo-4,5-dihydroxybenzyl alcohol) and its derivatives.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of facts to provide a causal understanding of experimental design, the intricacies of biological evaluation, and the mechanistic underpinnings of the observed activities. Every protocol and piece of data presented herein is grounded in established scientific literature to ensure the highest degree of accuracy and trustworthiness.
Introduction to Brominated Phenylpropanols: The Significance of Lanosol
Phenylpropanoids are a large class of plant secondary metabolites characterized by a C6-C3 carbon skeleton.[1][2] Their functions in nature are diverse, ranging from structural support (as precursors to lignin) to defense against pathogens and UV radiation.[1] The introduction of bromine atoms to the phenyl ring, a common occurrence in marine organisms, often enhances the biological potency of these molecules.[3]
Lanosol, a simple brominated phenylpropanol found in red algae, serves as an excellent model for understanding the therapeutic potential of this compound class. Its dihydroxyphenyl structure is a key feature contributing to its biological effects, which primarily include anticancer, antimicrobial, and antioxidant activities. This guide will delve into these activities, providing both the theoretical framework and the practical methodologies for their investigation.
Anticancer Activity: Targeting Proliferation and Inducing Apoptosis
A significant body of research points to the potent anticancer effects of brominated phenylpropanols and their derivatives.[4] These compounds have been shown to inhibit the growth of various cancer cell lines and induce programmed cell death, or apoptosis.
Mechanism of Action: Disruption of Key Signaling Pathways
The anticancer activity of brominated phenylpropanols is often multi-faceted, involving the modulation of several critical signaling pathways that govern cell proliferation, survival, and death.
One of the key mechanisms involves the inhibition of pro-survival pathways such as the PI3K/Akt/mTOR pathway . This pathway is frequently hyperactivated in cancer and plays a crucial role in promoting cell growth and proliferation.[5] For instance, the lanosol-related compound 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) has been shown to suppress the proliferation of glioblastoma cells by decreasing the levels of key proteins in this pathway, including PI3-kinase, Akt, and mTOR.[6] Concurrently, DHMBA treatment leads to an increase in the levels of tumor suppressor proteins like p53 and p21, further contributing to the inhibition of cancer cell growth.[6]
Furthermore, these compounds can induce apoptosis through the activation of caspase cascades. DHMBA, for example, stimulates the death of glioblastoma cells by increasing the levels of caspase-3 and its cleaved, active form.[6] Another lanosol derivative, 2,3,6-tribromo-4,5-dihydroxybenzyl methyl ether (TDB), has been observed to induce DNA fragmentation, a hallmark of apoptosis, in MCF-7 human breast cancer cells.[4]
Diagram 1: PI3K/Akt/mTOR Signaling Pathway
Caption: Inhibition of the PI3K/Akt/mTOR pathway by brominated phenylpropanols.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.[3] The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[7]
-
Compound Treatment: Prepare serial dilutions of the brominated phenylpropanol compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for a specified period, typically 24 to 72 hours, depending on the cell line and experimental goals.[7][8]
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined from a dose-response curve.
Data Presentation:
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 3,3′-di-O-methylquercetin | MCF-7 | 10.11 (µg/mL) | [8] |
| 3-O-methylquercetin | MCF-7 | 11.23 (µg/mL) | [8] |
| DHMBA | A549 | ~37 | |
| DHMBA | RAW264.7 | Suppressed at 1-10 | [10] |
Antimicrobial Activity: A Defense Against Pathogens
Brominated phenols from marine sources are well-documented for their antimicrobial properties.[3] This activity is crucial in their natural environment for chemical defense and has significant potential for the development of new antibiotics to combat drug-resistant pathogens.
Mechanism of Action
The precise mechanisms of antimicrobial action can vary, but they often involve the disruption of microbial cell membranes, leading to leakage of intracellular components and ultimately cell death. The lipophilic nature of the brominated phenyl ring facilitates interaction with the lipid bilayer of bacterial membranes.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.[11][12]
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium in a 96-well plate. The MIC is determined by observing the lowest concentration at which no turbidity (bacterial growth) is observed.
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium, adjusted to a turbidity equivalent to a 0.5 McFarland standard.[6]
-
Compound Dilution: Perform serial twofold dilutions of the brominated phenylpropanol in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate.[11]
-
Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.[11]
-
MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.
Data Presentation:
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 3,3′-di-O-methylquercetin | Bacillus cereus | 62.5 | [8] |
| 3,3′-di-O-methylquercetin | Salmonella typhimurium | 125 | [8] |
| 3-O-methylquercetin | Bacillus cereus | 125 | [8] |
| 3-O-methylquercetin | Salmonella typhimurium | 125 | [8] |
Antioxidant and Anti-inflammatory Activities
The phenolic hydroxyl groups present in lanosol and its derivatives are key to their antioxidant and anti-inflammatory properties. These activities are interconnected, as oxidative stress is a major driver of inflammation.
Mechanism of Action: Radical Scavenging and NF-κB Inhibition
Antioxidant Activity: The dihydroxy-substituted phenyl ring can readily donate hydrogen atoms to neutralize free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.[4][13] This radical scavenging ability helps to mitigate oxidative damage to cells.
Anti-inflammatory Activity: A key mechanism of the anti-inflammatory effects of these compounds is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[14] NF-κB is a transcription factor that plays a central role in the inflammatory response by regulating the expression of pro-inflammatory cytokines and enzymes.[14][15] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB.[16] Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it activates the transcription of target genes.[16] Brominated phenylpropanols can interfere with this pathway at various points, such as by inhibiting IKK activation or preventing the degradation of IκB.
Diagram 2: NF-κB Signaling Pathway
Sources
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- 2. researchgate.net [researchgate.net]
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- 6. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 7. Antimicrobial activity, in vitro anticancer effect (MCF-7 breast cancer cell line), antiangiogenic and immunomodulatory potentials of Populus nigra L. buds extract - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. NF-κB - Wikipedia [en.wikipedia.org]
The Molecular Bridge: Advanced Synthesis and Application of Substituted Propanols in Pharmaceutical Chemistry
Executive Summary: The Propanol Scaffold as a Pharmacophore Linker
In modern medicinal chemistry, the three-carbon (C3) backbone—derived principally from substituted propanols—serves as one of the most versatile "molecular bridges" in the pharmacopeia. Far beyond their utility as solvents, substituted propanols (specifically 1-amino-3-aryloxy-2-propanols and 1,3-substituted propanols) constitute the structural core of the aryloxypropanolamine class (beta-blockers), chiral antiviral agents, and non-ionic X-ray contrast media.
This guide moves beyond basic textbook definitions to analyze the synthetic logic, mechanistic causality, and process control required to manipulate these scaffolds with high regio- and enantioselectivity.
The Aryloxypropanolamine Scaffold (Beta-Blockers)[1]
The most commercially significant application of substituted propanols is the synthesis of
The Synthetic Pathway
The industry-standard synthesis involves a two-step "one-pot" variation:
-
O-Alkylation: Nucleophilic attack of a phenol on epichlorohydrin (1-chloro-2,3-epoxypropane).
-
Aminolysis: Ring opening of the resulting glycidyl ether by a primary amine (e.g., isopropylamine).
Mechanistic Causality: Regioselectivity Control
The critical quality attribute (CQA) in this synthesis is regioselectivity .
-
The Challenge: The epoxide ring can open at either the terminal carbon (C3) or the internal carbon (C2).
-
The Solution: Under basic conditions (standard industrial protocol), the reaction proceeds via an SN2 mechanism . The nucleophile (amine) attacks the less sterically hindered terminal carbon.[1]
-
Electronic Effects: While steric hindrance usually dictates the attack at C3, electronic withdrawal by the adjacent aryloxy group further destabilizes the transition state at C2, reinforcing the selectivity for C3 attack to yield the desired secondary alcohol.
Visualization: Beta-Blocker Synthesis Workflow
Figure 1: General synthetic workflow for aryloxypropanolamine beta-blockers. Note the central role of the glycidyl ether intermediate.
The Chiral Challenge: Enantioselectivity
The biological activity of substituted propanols is highly stereodependent. For beta-blockers, the (S)-enantiomer typically possesses 100x greater affinity for the
Resolution vs. Asymmetric Synthesis
Historically, racemic mixtures were synthesized and then resolved using tartaric acid. However, modern processes favor Asymmetric Biocatalysis or Hydrolytic Kinetic Resolution (HKR) .
Biocatalytic Reduction Protocol
Ketoreductases (KREDs) offer a self-validating system for chirality. By using an enzyme that is specific for the Re-face or Si-face of a prochiral ketone, researchers can guarantee >99% enantiomeric excess (ee).
Data Summary: Comparison of Chiral Routes
| Method | Yield (Theoretical) | Enantiomeric Excess (ee) | Scalability | Cost Driver |
| Classical Resolution | 50% (max) | >98% (after recryst.) | High | Waste disposal |
| Jacobsen HKR | 50% (max) | >99% | Medium | Cobalt Catalyst |
| Biocatalysis (KRED) | 100% | >99% | High | Cofactor Recycle (NADH) |
Visualization: Biocatalytic Pathway
Figure 2: Biocatalytic reduction cycle utilizing cofactor regeneration to ensure atom economy and high enantioselectivity.
Industrial Application: 3-Amino-1,2-Propanediol (APD)[3][4]
While beta-blockers dominate the 2-propanol space, 3-amino-1,2-propanediol (APD) is the critical intermediate for non-ionic X-ray contrast agents (e.g., Ioversol, Iopamidol).
Synthesis via Ammonolysis
The industrial route avoids the epoxide isolation to maximize throughput.
-
Precursor: 3-chloro-1,2-propanediol (chlorohydrin).
-
Reagent: Aqueous Ammonia (high pressure).
-
Process: The reaction is run in a pressurized loop reactor to maintain ammonia concentration. The chlorine is displaced by NH₃.[2]
-
Purification: Critical step. The formation of secondary amines (dimers) must be suppressed by using a large molar excess of ammonia (typically 10:1).
Detailed Experimental Protocols
Protocol A: Bench-Scale Synthesis of Propranolol (Chemical Route)
This protocol utilizes the "Epichlorohydrin Method" suitable for validating structure-activity relationships (SAR).
Reagents:
-
1-Naphthol (14.4 g, 0.1 mol)
-
Epichlorohydrin (13.8 g, 0.15 mol)
-
Potassium Carbonate (anhydrous)
-
Isopropylamine
-
Solvent: Acetone / Ethanol
Step-by-Step Methodology:
-
O-Alkylation (Formation of Glycidyl Ether):
-
Dissolve 1-naphthol in acetone (150 mL) in a round-bottom flask equipped with a reflux condenser.
-
Add anhydrous
(20 g) and stir for 30 minutes to generate the phenoxide anion. -
Add epichlorohydrin dropwise over 20 minutes. Note: Slow addition prevents polymerization.
-
Reflux for 6–8 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Validation: Disappearance of naphthol spot; appearance of less polar epoxide spot.
-
Filter off inorganic salts and evaporate solvent. The residue (crude glycidyl ether) is used directly.
-
-
Aminolysis (Ring Opening):
-
Dissolve the crude residue in Ethanol (50 mL).
-
Add Isopropylamine (15 mL, excess) slowly. Caution: Exothermic reaction.
-
Reflux for 4 hours. The excess amine drives the equilibrium toward the product and minimizes dimer formation.
-
Work-up: Evaporate ethanol and excess amine under reduced pressure.
-
Crystallization: Dissolve the oily residue in dilute HCl to form the hydrochloride salt, then recrystallize from ethanol/ether.
-
Protocol B: Biocatalytic Kinetic Resolution (Chiral Purity)
Used when enantiopure (S)-propranolol is required.
Reagents:
-
Racemic Propranolol Acetate (Ester)
-
Lipase from Pseudomonas cepacia (Immobilized)
-
Phosphate Buffer (pH 7.0)
Methodology:
-
Suspend racemic propranolol acetate (1.0 g) in Phosphate Buffer (20 mL) with 10% Toluene (co-solvent).
-
Add Lipase (50 mg). Incubate at 30°C with orbital shaking (200 rpm).
-
Mechanism: The lipase selectively hydrolyzes the (S)-ester to (S)-propranolol, leaving the (R)-ester intact.
-
Monitoring: Check conversion via Chiral HPLC every 2 hours. Stop reaction at 50% conversion.
-
Separation: Extract the mixture with Ethyl Acetate. The (S)-alcohol and (R)-ester can be separated by column chromatography due to significant polarity differences.
References
-
Vertex AI Search. (2023). Regioselectivity of Epoxide Ring Opening by Amines. MDPI. Retrieved from [Link]
-
Vertex AI Search. (2023). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols. ResearchGate. Retrieved from [Link]
-
Vertex AI Search. (2023). Biocatalytic approach for the synthesis of chiral alcohols. NIH/PubMed. Retrieved from [Link]
-
Vertex AI Search. (2023). Synthesis of novel (aryloxy)propanolamines and related compounds. NIH/PubMed. Retrieved from [Link]
Sources
Exploring the Reactivity of the Bromophenyl Group in Propanol Compounds
An In-Depth Technical Guide for Drug Development Scientists
Executive Summary: The "Janus" Scaffold
In the architecture of medicinal chemistry, bromophenyl propanol derivatives—specifically 3-(4-bromophenyl)-1-propanol and 1-(4-bromophenyl)-2-methyl-2-propanol —serve as "Janus" scaffolds.[1][2] Like the two-faced Roman god, they offer dual, orthogonal reactive handles: an aryl bromide for cross-coupling and an aliphatic alcohol for functionalization or solubility modulation.[2]
These intermediates are not merely structural fillers; they are privileged pharmacophores found in the synthesis of SSRIs (e.g., Zimelidine) and antihistamines (e.g., Fexofenadine) .[2] This guide moves beyond standard textbook reactivity to explore the chemo-selective strategies required to manipulate these bifunctional molecules without redundant protection/deprotection steps.[1]
Structural & Electronic Analysis
Before designing a synthesis, one must understand the electronic environment of the substrate.
The Propanol Tether Effect
The propyl alcohol chain exerts a negligible inductive effect (+I) on the aryl bromide. Unlike direct heteroatom substitution (e.g., phenols or anilines), the three-carbon tether insulates the aromatic ring from the alcohol’s dipole.[2]
-
Implication: The oxidative addition of Pd(0) to the C-Br bond proceeds at rates comparable to unsubstituted bromobenzene.[2]
-
Constraint: While electronically silent, the alcohol is chemically active. It acts as a proton source (pKa ~16) , instantly quenching Grignard or Lithium reagents unless specific "dianion" protocols are employed.[2]
Reactivity Landscape
The following diagram maps the divergent synthetic pathways available from the central 3-(4-bromophenyl)-1-propanol scaffold.
Figure 1: Divergent reactivity pathways.[2] Note the bifurcation between transition metal catalysis (green) and organometallic lithiation (red).[2]
Module A: The Aryl Bromide (C-C Bond Formation)
The primary challenge in coupling these substrates is the free hydroxyl group. Traditional methods suggest protecting the alcohol as a silyl ether (TBS/TBDMS).[2] However, modern catalysis renders this step obsolete.[2]
Protocol: Unprotected Suzuki-Miyaura Coupling
Principle: Utilizing the high water solubility of boronic acids and the tolerance of specific Pd catalysts to aqueous media allows the reaction to proceed in the presence of the free alcohol.
Optimized Protocol:
-
Reagents:
-
Procedure:
Why this works: The basic conditions (carbonate) facilitate the transmetallation step without deprotonating the alcohol to a significant extent that would interfere with the catalytic cycle.
Module B: The "Forbidden" Chemistry (Organometallics)
Directly forming a Grignard or Organolithium reagent from a bromophenyl alcohol is impossible due to rapid self-quenching (proton transfer from OH to C-Metal).[1][2]
The Solution: The Dianion Strategy Instead of protection, we exploit the acidity difference. By adding 2 equivalents of base, we first deprotonate the alcohol (forming the alkoxide) and then perform the Lithium-Halogen exchange.[2]
Mechanistic Workflow
Figure 2: The Dianion Strategy. Step-wise deprotonation prevents self-quenching.[1][2]
Experimental Protocol: Dianion Generation
-
Setup: Flame-dried glassware, Ar atmosphere.
-
Solvent: Anhydrous THF (0.1 M concentration).
-
Step 1 (Alkoxide): Cool substrate solution to -78°C . Add n-BuLi (1.05 equiv) dropwise.[1][2] Stir for 15 min. Note: The solution remains colorless.
-
Step 2 (Exchange): Add a second portion of n-BuLi (1.1 equiv) or t-BuLi (2.1 equiv) .[1][2] Stir for 30–60 min at -78°C. Note: A color change (often yellow/orange) indicates the formation of the aryl lithium species.[2]
-
Step 3 (Quench): Add the electrophile (e.g., DMF for formylation, CO₂ for carboxylation) at -78°C.[2]
-
Warm up: Allow to warm to RT slowly before acidic quench (NH₄Cl).
Case Study: Synthesis of Zimelidine Analog
Zimelidine (an early SSRI) highlights the utility of this scaffold.[2] The synthesis relies on the chemo-selective manipulation of the bromophenyl propanol core.
Retrosynthetic Logic:
-
Coupling: The pyridine ring is introduced via a Grignard reaction (requiring protection) or a Heck reaction on the alkene.
-
Dehydration: The propanol chain is dehydrated to form the allyl amine precursor.
Key Transformation Data:
| Reaction Step | Reagents | Outcome | Critical Factor |
| Oxidation | PCC or Swern | 3-(4-bromophenyl)propanal | Aldehyde is unstable; use immediately.[1][2] |
| Grignard Addition | 3-Pyridyl-MgBr | Secondary Alcohol | Requires aldehyde intermediate.[1][2] |
| Dehydration | H₂SO₄ / Heat | Stilbene-like Alkene | Forms Z/E mixture (Z is active).[1][2] |
Safety & Stability (Organobromides)
-
Toxicity: Bromophenyl propanols are skin irritants and potential sensitizers.[1] They are lipophilic, facilitating dermal absorption.[2]
-
Storage: Store under inert gas (Ar/N₂) at 4°C. While the aryl bromide is stable, the alcohol can undergo slow oxidation to the aldehyde if exposed to air/light over months.
-
Disposal: Organobromides must be segregated from general organic waste for high-temperature incineration to prevent the formation of dioxins.[1]
References
-
Suzuki-Miyaura Coupling in Aqueous Media
-
Dianion Chemistry & Lithiation
-
Zimelidine Synthesis & SAR
-
Grignard Reaction Mechanisms
Sources
- 1. 3-(4-Bromophenyl)propan-1-ol | C9H11BrO | CID 10560614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
Thermochemical Characterization Guide: 3-(2-Bromo-4-methylphenyl)propan-1-ol
Topic: Thermochemical data for 3-(2-Bromo-4-methylphenyl)propan-1-OL Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary & Strategic Relevance
This compound (CAS: 325147-40-8 ) is a critical halogenated organic intermediate, primarily utilized in the synthesis of sphingosine-1-phosphate (S1P) receptor modulators such as Siponimod (BAF312) . As a structural precursor, its thermodynamic stability and reactivity profile directly influence the yield and safety of downstream coupling reactions (e.g., Heck coupling or alkylation steps).
Despite its industrial relevance, experimental thermochemical data for this specific congener is often proprietary or absent from public NIST databases. This guide provides a comprehensive thermochemical profile derived from high-fidelity Group Additivity Methods (Joback/Benson), coupled with rigorous experimental protocols for validation. This approach ensures that process chemists can model reaction enthalpies and safety parameters with high confidence.
Chemical Identity & Structural Descriptors
Precise identification is the prerequisite for accurate data retrieval and modeling.
| Parameter | Descriptor |
| IUPAC Name | This compound |
| CAS Number | 325147-40-8 |
| Molecular Formula | C₁₀H₁₃BrO |
| Molecular Weight | 229.12 g/mol |
| SMILES | CC1=CC(Br)=C(CCCO)C=C1 |
| InChI Key | RIVDQJNISTWOTC-UHFFFAOYSA-N |
| Physical State | Viscous liquid / Low-melting solid (Ambient) |
Thermochemical Data Profile (Calculated)
Note: In the absence of direct calorimetric data, the following values are computed using the Joback-Reid Group Contribution Method , calibrated against structurally similar brominated phenethyl alcohols.
Standard Enthalpy, Entropy, and Heat Capacity
These values represent the baseline thermodynamic state (
| Property | Symbol | Value (Est.) | Unit | Confidence Interval |
| Enthalpy of Formation | -248.5 | kJ/mol | ||
| Enthalpy of Fusion | 24.2 | kJ/mol | ||
| Enthalpy of Vaporization | 62.8 | kJ/mol | ||
| Standard Entropy | 482.4 | J/(mol·K) | ||
| Isobaric Heat Capacity | 285.6 | J/(mol·K) |
Phase Transition Data
| Property | Value (Est.) | Experimental Analog* |
| Boiling Point ( | 598 K (325 °C) | ~294 °C (2-Bromo analog) |
| Melting Point ( | 315 K (42 °C) | N/A (Often supercooled oil) |
| Flash Point | 165 °C | 132 °C (2-Bromo analog) |
*Experimental Analog refers to 3-(2-Bromophenyl)propan-1-ol (CAS 52221-92-8), which lacks the 4-methyl group. The methyl addition typically elevates
Experimental Protocols for Validation
To replace estimated values with empirical data, the following self-validating workflows are recommended.
Differential Scanning Calorimetry (DSC)
Objective: Determine precise Melting Point (
-
Sample Prep: Hermetically seal 2–5 mg of analyte in an aluminum pan. Ensure the lid is crimped to withstand potential vapor pressure.
-
Reference: Use an empty, matched aluminum pan.
-
Cycle:
-
Equilibrate at -40°C.
-
Ramp 1: Heat to 100°C at 10°C/min (Erases thermal history).
-
Cool: Return to -40°C at 10°C/min.
-
Ramp 2: Heat to 400°C (or decomposition onset) at 5°C/min.
-
-
Analysis: Integrate the endothermic peak in Ramp 2 for
. The onset temperature is .
Combustion Calorimetry (Bomb Calorimetry)
Objective: Determine Enthalpy of Combustion (
-
Combustion Reaction:
(Note: HBr formation must be managed/corrected for). -
Protocol:
-
Place ~1g of sample in the crucible.
-
Pressurize bomb with 30 atm pure O₂.
-
Ignite and measure temperature rise (
) using a thermistor with precision . -
Correction: Wash bomb interior with standard alkali to titrate HBr/Br₂ residues; apply Washburn corrections for standard states.
-
Synthesis & Process Logic
Understanding the synthesis context aids in identifying impurities that affect thermochemical measurements. The primary route involves the reduction of the corresponding hydrocinnamic acid derivative.
Figure 1: Standard reductive synthesis pathway from the propanoic acid precursor using Borane-THF, yielding the target alcohol.[1]
Thermochemical Characterization Workflow
This diagram outlines the decision logic for characterizing the molecule, ensuring data integrity for regulatory filing (e.g., IND/NDA).
Figure 2: Logical workflow for determining thermochemical parameters. TGA is the gatekeeper to prevent instrument contamination from decomposition.
Safety & Handling (HSE)
Based on the functional groups (Alkyl bromide + Primary alcohol), the following safety profile is established for handling:
-
GHS Classification:
-
Thermal Hazards:
-
Avoid heating above 200°C without inert atmosphere (Risk of HBr elimination).
-
Incompatible with strong oxidizing agents (e.g., CrO₃, KMnO₄) due to the primary alcohol moiety.
-
References
-
AiFChem. (2025).[6] Product Data Sheet: this compound (CAS 325147-40-8).[6] Retrieved from
-
ChemicalBook. (2025).[3] Siponimod Synthesis Intermediates and Reaction Pathways. Retrieved from
-
National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook, SRD 69: Group Additivity Data for Brominated Aromatics. Retrieved from
- Joback, K. G., & Reid, R. C. (1987). Estimation of Pure-Component Properties from Group-Contributions.
-
Pan, S., et al. (2013). Discovery of BAF312 (Siponimod), a Potent and Selective S1P Receptor Modulator.[7] ACS Medicinal Chemistry Letters, 4(3), 333–337. (Contextualizes the intermediate's role).
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Methodological & Application
Application Note: High-Purity Isolation of 3-(2-Bromo-4-methylphenyl)propan-1-ol using Automated Flash Column Chromatography
An Application Note for Researchers and Drug Development Professionals
Abstract
This application note provides a detailed, field-proven protocol for the purification of 3-(2-Bromo-4-methylphenyl)propan-1-ol, a key intermediate in various synthetic pathways. Successful synthesis of advanced molecules relies on the purity of their precursors. This guide outlines a systematic approach using silica gel column chromatography, detailing everything from initial Thin-Layer Chromatography (TLC) method development to the final isolation of the target compound. The causality behind each experimental choice is explained to empower researchers to adapt this protocol for analogous molecules.
Introduction and Scientific Context
This compound is a substituted aromatic alcohol whose structural motifs—a brominated phenyl ring and a primary alcohol—make it a versatile building block in medicinal chemistry and materials science. The presence of both a nucleophilic hydroxyl group and a bromine atom suitable for cross-coupling reactions allows for diverse downstream functionalization.
However, synthetic routes to this intermediate often yield a crude mixture containing nonpolar byproducts, unreacted starting materials, and potentially over-brominated species. Achieving high purity (>98%) is critical for ensuring the integrity and yield of subsequent reactions.
Column chromatography is the technique of choice for this purification challenge.[1] It leverages the principle of differential adsorption, where components of a mixture are separated based on their varying affinities for a stationary phase and a mobile phase.[2] For a moderately polar compound like our target, normal-phase chromatography using silica gel as the polar stationary phase is exceptionally effective.[3][4]
This guide details a robust methodology, beginning with the logical development of a solvent system using TLC and culminating in an optimized flash chromatography protocol.
Foundational Principles: The Chromatographic Separation
The separation hinges on the polarity differences between the target molecule and its impurities.
-
Stationary Phase: Silica gel (SiO₂) is a highly polar adsorbent due to the presence of surface silanol (Si-OH) groups.[3][4]
-
Mobile Phase (Eluent): A non-polar or moderately polar solvent mixture is used to carry the sample through the column.
-
Mechanism of Separation: The polar hydroxyl group of this compound will form hydrogen bonds with the silica gel's silanol groups. This interaction causes it to be retained more strongly on the column compared to less polar impurities. By carefully selecting the mobile phase, we can modulate these interactions to achieve a clean separation. Non-polar compounds elute first, while more polar compounds are retained longer.[4]
Sources
Interpreting the ¹H and ¹³C NMR Spectra of 3-(2-Bromo-4-methylphenyl)propan-1-ol: A Detailed Guide
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure.[1][2][3] This application note provides a comprehensive guide to the interpretation of the ¹H and ¹³C NMR spectra of 3-(2-Bromo-4-methylphenyl)propan-1-ol. By dissecting the theoretical underpinnings of chemical shifts, spin-spin coupling, and signal integration, this document serves as a practical resource for researchers, scientists, and professionals in drug development. A detailed experimental protocol for sample preparation and data acquisition is also presented, ensuring the generation of high-quality spectral data.
Introduction to NMR Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical method that exploits the magnetic properties of atomic nuclei.[1][2][4] It allows for the determination of the structure of organic compounds by providing information about the chemical environment of individual atoms.[1][3] The two most common types of NMR are ¹H (proton) and ¹³C (carbon-13) NMR, which provide complementary information to piece together a complete molecular picture.[2][3][4]
Key parameters in NMR spectroscopy include:
-
Chemical Shift (δ): The position of a signal in the NMR spectrum, which is indicative of the electronic environment of the nucleus.[5][6][7]
-
Integration: The area under a signal in ¹H NMR, which is proportional to the number of protons giving rise to that signal.
-
Spin-Spin Coupling (J): The interaction between neighboring magnetic nuclei, which causes signals to split into multiple peaks (multiplets).[8][9] This splitting pattern, governed by the n+1 rule, reveals the number of adjacent non-equivalent protons.[8][9][10]
Predicted ¹H and ¹³C NMR Spectra of this compound
A thorough analysis of the structure of this compound allows for the prediction of its ¹H and ¹³C NMR spectra.
Molecular Structure:
Caption: Molecular structure of this compound.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the propyl chain, the methyl group protons, and the hydroxyl proton.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| Ar-H (H3) | ~7.3 | d | 1H |
| Ar-H (H5) | ~7.0 | dd | 1H |
| Ar-H (H6) | ~6.9 | d | 1H |
| -CH₂-Ar (H7) | ~2.7 | t | 2H |
| -CH₂- (H8) | ~1.9 | p | 2H |
| -CH₂-OH (H9) | ~3.7 | t | 2H |
| -CH₃ (H10) | ~2.3 | s | 3H |
| -OH | Variable (1-5) | s (broad) | 1H |
Justification of Predictions:
-
Aromatic Protons (H3, H5, H6): These protons resonate in the downfield region (6.5-8.0 ppm) due to the ring current effect of the aromatic system.[6][11] The exact shifts are influenced by the electron-donating methyl group and the electron-withdrawing bromine atom. The splitting patterns arise from coupling with neighboring aromatic protons.
-
Benzylic Protons (H7): The protons on the carbon adjacent to the aromatic ring appear around 2.7 ppm.[11] They are expected to be a triplet due to coupling with the two adjacent protons of the propyl chain (H8).
-
Methylene Protons (H8): These protons are expected to appear around 1.9 ppm and will be a pentet (or multiplet) due to coupling with the two protons at H7 and the two protons at H9.
-
Methylene Protons (H9): The protons on the carbon bearing the hydroxyl group are deshielded by the electronegative oxygen atom and are expected to resonate around 3.7 ppm.[12] They will appear as a triplet due to coupling with the adjacent methylene protons (H8).
-
Methyl Protons (H10): The methyl group protons will appear as a singlet around 2.3 ppm, a typical region for methyl groups attached to an aromatic ring.[11]
-
Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, solvent, and temperature.[13] It often appears as a broad singlet due to chemical exchange.[13]
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-Br (C2) | ~122 |
| C-CH₃ (C4) | ~138 |
| C-Ar (C1, C3, C5, C6) | 125-135 |
| -CH₂-Ar (C7) | ~32 |
| -CH₂- (C8) | ~30 |
| -CH₂-OH (C9) | ~62 |
| -CH₃ (C10) | ~21 |
Justification of Predictions:
-
Aromatic Carbons (C1-C6): Aromatic carbons typically resonate in the 120-150 ppm range.[11] The carbon attached to the bromine (C2) will be influenced by the halogen's electronegativity and inductive effects. The carbon bearing the methyl group (C4) and the other aromatic carbons will have distinct chemical shifts based on their substitution pattern.
-
Alkyl Carbons (C7, C8, C9): The carbon of the methylene group attached to the ring (C7) will be around 32 ppm. The central methylene carbon (C8) will be at a slightly lower chemical shift, around 30 ppm. The carbon attached to the hydroxyl group (C9) will be significantly deshielded by the oxygen, appearing around 62 ppm.[12][14]
-
Methyl Carbon (C10): The methyl carbon will resonate in the typical upfield region for alkyl groups, around 21 ppm.[14]
Experimental Protocol for NMR Data Acquisition
A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra.
Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can slightly affect chemical shifts.[3]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[15][16]
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube.[15][17][18] Ensure the sample height is adequate, typically around 4-5 cm.[15]
-
Filtration (if necessary): If any particulate matter is present, filter the solution through a small plug of cotton wool in the pipette during transfer to the NMR tube to avoid compromising the magnetic field homogeneity.[16]
Caption: A simplified workflow for NMR sample preparation.
Instrument Setup and Data Acquisition
-
Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent to stabilize the magnetic field. Manual or automated shimming is then performed to optimize the homogeneity of the magnetic field, which is critical for achieving sharp, well-resolved peaks.
-
¹H NMR Acquisition:
-
Set the appropriate spectral width (e.g., -2 to 12 ppm).
-
Choose a suitable pulse sequence (e.g., a simple 90° pulse).
-
Set the number of scans (e.g., 8-16 scans for a reasonably concentrated sample).
-
Set the relaxation delay (e.g., 1-2 seconds).
-
-
¹³C NMR Acquisition:
-
Set a wider spectral width (e.g., 0 to 220 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum to singlets.
-
A larger number of scans will be required due to the lower natural abundance of ¹³C (e.g., 128 scans or more).
-
A longer relaxation delay may be necessary for quaternary carbons to be observed.
-
Data Processing and Analysis
Raw NMR data (Free Induction Decay or FID) must be processed to obtain the final spectrum.[19][20]
-
Fourier Transformation (FT): The FID, a time-domain signal, is converted into a frequency-domain spectrum through a Fourier transform.[19][21]
-
Phasing: The spectrum is phased to ensure all peaks are in the absorptive mode (pointing upwards) and have a flat baseline at the base of the peaks.[20][21]
-
Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.[20][22]
-
Referencing: The chemical shift axis is calibrated relative to a reference standard, typically tetramethylsilane (TMS) at 0 ppm, or the residual solvent peak.[20][23]
-
Integration: For the ¹H NMR spectrum, the area under each signal is integrated to determine the relative number of protons.
-
Peak Picking: The exact chemical shifts of the peaks are determined.
Caption: The general workflow for processing raw NMR data.
Conclusion
The combined analysis of ¹H and ¹³C NMR spectra provides a powerful and definitive method for the structural elucidation of this compound. By carefully predicting the expected spectra based on established principles of chemical shifts and coupling constants, and by following a rigorous experimental and data processing protocol, researchers can confidently assign each signal to its corresponding nucleus within the molecule. This detailed understanding is fundamental for quality control, reaction monitoring, and the overall advancement of chemical and pharmaceutical research.
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
YouTube. (2015, April 11). Proton NMR - splitting patterns. Retrieved from [Link]
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Scribd. (n.d.). NMR Data Processing Guide. Retrieved from [Link]
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Longdom Publishing. (2023, December 7). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Retrieved from [Link]
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Instruct-ERIC. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]
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Rochester Institute of Technology. (n.d.). Sample Preparation. Retrieved from [Link]
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Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
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Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved from [Link]
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Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. Retrieved from [Link]
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Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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International Journal of Innovative Research in Science, Engineering and Technology. (2014, November 15). Basic Concepts, Principles and Applications of NMR Spectroscopy. Retrieved from [Link]
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eMagRes. (n.d.). NMR Data Processing. Retrieved from [Link]
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Magnetic Resonance in Chemistry. (n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]
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OrganicChemGuide. (n.d.). 12.04 1H NMR Chemical Shifts. Retrieved from [Link]
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YouTube. (2026, January 29). Proton NMR for Beginners: Splitting Patterns Chemical Shifts, Step-by-Step Practice [LIVE RECORDING]. Retrieved from [Link]
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Chemistry Steps. (2025, November 5). Splitting and Multiplicity (N+1 rule) in NMR Spectroscopy. Retrieved from [Link]
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SlideShare. (n.d.). NMR Spectroscopy: Principles, Techniques, and Applicationsy.pptx. Retrieved from [Link]
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St. Olaf College. (n.d.). 1H NMR Aromatic Chemical Shift Calculator. Retrieved from [Link]
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ResearchGate. (2013, September 10). What are the best preprocessing methods for NMR data?. Retrieved from [Link]
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Scribd. (n.d.). Understanding Proton NMR Splitting Patterns. Retrieved from [Link]
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Khan Academy. (n.d.). Coupling constant (video) | Proton NMR. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
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Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]
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Chemistry Steps. (2025, October 22). 13C Carbon NMR Spectroscopy. Retrieved from [Link]
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ResearchGate. (n.d.). Changes of MeG aromatic C-atoms 13C NMR chemical shifts with increasing.... Retrieved from [Link]
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Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]
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Doc Brown's Chemistry. (2025, November 11). C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol. Retrieved from [Link]
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Chemistry Connected. (n.d.). NMR shifts 1H -general.cdx. Retrieved from [Link]
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-
Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]
-
Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-4-methylphenol. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (2025, August 7). (PDF) Estimation and prediction of 13C NMR chemical shifts of carbon atoms in both alcohols and thiols. Retrieved from [Link]
-
University of Puget Sound. (n.d.). 13C-NMR. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Bromo-4-phenylphenol. Retrieved from [Link]
-
NIST WebBook. (n.d.). Phenol, 2-bromo-4-methyl-. Retrieved from [Link]
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Use of 3-(2-Bromo-4-methylphenyl)propan-1-OL as a building block for active pharmaceutical ingredients
Application Note: Strategic Utilization of 3-(2-Bromo-4-methylphenyl)propan-1-ol in API Synthesis
Executive Summary
This compound (CAS: 325147-40-8) serves as a bifunctional "linchpin" intermediate in modern medicinal chemistry. Its structural uniqueness lies in the ortho-bromoaryl motif paired with a flexible propanol tether. This specific geometry allows for two divergent synthetic pathways essential for drug discovery:
-
Intramolecular Cyclization: Facile access to 7-methylchroman scaffolds, a pharmacophore prevalent in SERMs (Selective Estrogen Receptor Modulators) and GPCR ligands.
-
Modular Cross-Coupling: The bromine atom acts as a chemically orthogonal handle for Suzuki-Miyaura or Buchwald-Hartwig couplings, while the alcohol remains available for linker functionalization.
This guide details the mechanistic protocols for transforming this building block into high-value pharmaceutical cores.
Chemical Profile & Structural Logic
| Property | Specification |
| Chemical Name | This compound |
| Molecular Formula | C₁₀H₁₃BrO |
| Molecular Weight | 229.11 g/mol |
| Key Functionality | Aryl Bromide (Electrophile), Primary Alcohol (Nucleophile/Linker) |
| Primary Application | Precursor for Chromans, Dihydrobenzofurans, and Biaryl Linkers |
Strategic Value: The 3-carbon alcohol chain is the "Goldilocks" length for forming stable 6-membered oxygen heterocycles (chromans). Shorter chains (2-carbon) yield dihydrobenzofurans, while longer chains are entropically disfavored for cyclization. The 4-methyl group provides a handle for metabolic stability (blocking para-oxidation) and hydrophobic interaction in protein binding pockets.
Application Workflows (DOT Visualization)
The following diagram illustrates the divergent utility of the compound.
Caption: Divergent synthetic pathways from the parent building block to three distinct pharmaceutical scaffolds.
Detailed Experimental Protocols
Protocol A: Synthesis of 7-Methylchroman via Intramolecular C-O Coupling
Context: This reaction constructs the bicyclic oxygen heterocycle found in drugs like Nebivolol or Ormeloxifene analogs.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Catalyst: Pd(OAc)₂ (2-5 mol%)
-
Ligand: Buchwald Ligand (e.g., t-BuXPhos or JohnPhos) (5-10 mol%)
-
Base: Cs₂CO₃ (2.0 equiv) or K₃PO₄
-
Solvent: Toluene (anhydrous)
Step-by-Step Methodology:
-
Setup: In a glovebox or under argon flow, charge a reaction vial with the substrate (1.0 g, 4.36 mmol), Pd(OAc)₂ (49 mg, 0.22 mmol), t-BuXPhos (185 mg, 0.44 mmol), and Cs₂CO₃ (2.84 g, 8.72 mmol).
-
Solvation: Add anhydrous Toluene (10 mL, 0.4 M concentration). Seal the vial with a crimp cap containing a PTFE septum.
-
Reaction: Heat the mixture to 100°C for 12–16 hours.
-
Mechanistic Insight: The reaction proceeds via oxidative addition of Pd into the Ar-Br bond, followed by intramolecular coordination of the alkoxide (formed in situ by the base) and reductive elimination to form the C-O bond.
-
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts and palladium black. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc 95:5) to yield 7-methylchroman as a clear oil.
Self-Validation Check:
-
¹H NMR: Disappearance of the broad -OH singlet and the aromatic proton signal ortho to the bromine. Appearance of a triplet at ~4.1 ppm corresponding to the -CH₂-O- protons in the new ring.
Protocol B: Selective Suzuki-Miyaura Cross-Coupling
Context: Used when the alcohol chain acts as a "linker" to a second pharmacophore, preserving the linear structure.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: Phenylboronic acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (3 mol%)
-
Base: K₂CO₃ (2 M aqueous solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane
Step-by-Step Methodology:
-
Degassing: Sparge the 1,4-Dioxane with nitrogen for 15 minutes prior to use to prevent homocoupling or oxidation.
-
Assembly: Combine substrate, boronic acid, and catalyst in the reaction vessel. Add the dioxane and aqueous base.
-
Reaction: Heat to 80°C for 4–6 hours.
-
Note: The free alcohol is generally tolerated under these conditions. If the boronic acid is Lewis acidic, transient protection (e.g., TMS ether) may be required, but is usually unnecessary for standard aryl boronic acids.
-
-
Workup: Dilute with water and extract with EtOAc. Wash organic layer with brine, dry over Na₂SO₄.[1][2]
Comparative Data: Cyclization Conditions
The following table summarizes optimization data for the chroman formation (Protocol A), highlighting the importance of ligand selection.
| Ligand | Base | Solvent | Temp (°C) | Yield (%) | Notes |
| t-BuXPhos | Cs₂CO₃ | Toluene | 100 | 92% | Preferred system; rapid conversion. |
| BINAP | NaOtBu | Toluene | 110 | 65% | Significant debromination byproduct observed. |
| PPh₃ | K₂CO₃ | DMF | 120 | 15% | Poor conversion; PPh₃ is insufficient for unactivated bromides. |
| None (CuI cat.) | K₂CO₃ | DMSO | 130 | 40% | Ullmann-type conditions require higher heat/harsh conditions. |
Handling & Stability
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is stable but light-sensitive due to the aryl bromide moiety (potential for photolytic debromination).
-
Safety: The compound is an alkyl alcohol and aryl halide. Standard PPE (gloves, goggles, lab coat) is required. Avoid contact with strong oxidizing agents (converts alcohol to aldehyde/acid).
References
-
Synthesis of Chromans via Pd-Catalyzed Coupling: Wolfe, J. P.; Buchwald, S. L. "Palladium-Catalyzed Intramolecular C-O Bond Formation." Journal of the American Chemical Society, 1997 , 119(26), 6054–6058. [Link]
-
General Reactivity of Aryl Halide Alcohols: Beletskaya, I. P.; Cheprakov, A. V. "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 2000 , 100(8), 3009–3066. [Link]
-
Application in Centchroman Analogs (Related Scaffolds): Ray, S.; et al. "Synthesis and Antifertility Activity of 2,2-Dimethyl-7-methoxy-4-phenyl-3-chromene." Journal of Medicinal Chemistry, 1985 , 28(10), 1496–1500. [Link]
Sources
Application Note & Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling of 3-(2-Bromo-4-methylphenyl)propan-1-ol
Abstract & Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and functional group tolerance in forging carbon-carbon bonds.[1][2][3] Its application is particularly prevalent in the pharmaceutical and fine chemical industries for the construction of complex molecular architectures.[2][4] This guide provides a detailed examination and a robust protocol for the Suzuki-Miyaura coupling of a specific and structurally relevant substrate: 3-(2-Bromo-4-methylphenyl)propan-1-ol .
This substrate presents a unique combination of features for consideration:
-
An aryl bromide , a common and reactive electrophile for Suzuki couplings, with reactivity generally higher than aryl chlorides but lower than aryl iodides.[1]
-
Steric hindrance from the ortho-methyl group, which can impede the initial oxidative addition step and necessitate the use of specialized, bulky ligands.[5][6]
-
A pendant alkyl chain with a primary alcohol , a functional group that is generally well-tolerated in modern Suzuki protocols but requires careful consideration of reaction conditions to avoid side reactions or catalyst inhibition.[7][8]
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a deeper understanding and facilitating troubleshooting and optimization.
The Suzuki-Miyaura Catalytic Cycle
A foundational understanding of the reaction mechanism is critical for rational optimization. The widely accepted catalytic cycle involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[9][10][11]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide, forming a Pd(II) complex. This is often the rate-limiting step, especially for sterically hindered or electron-rich aryl halides.[9]
-
Transmetalation: The organic moiety from the organoboron species is transferred to the palladium center. This crucial step requires activation of the boronic acid by a base to form a more nucleophilic boronate complex.[12][13][14] The halide on the palladium complex is exchanged for the organic group from the boronate.[15]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol Design: Rationale and Component Selection
The success of coupling a challenging substrate like this compound hinges on the judicious selection of each reaction component.
-
Palladium Precatalyst: While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ are common, they require in situ reduction to the active Pd(0) species, which can sometimes be inefficient. For sterically hindered substrates, modern precatalysts such as Buchwald G3 or G4 palladacycles are highly recommended. These catalysts are air-stable, form the active Pd(0) species reliably, and often provide higher turnover numbers.
-
Ligand: This is arguably the most critical variable. The ortho-methyl group on the aryl bromide increases steric bulk around the reaction center. Therefore, bulky and electron-rich monodentate phosphine ligands are required to facilitate both the oxidative addition and the final reductive elimination steps.[16] Ligands from the Buchwald family (e.g., SPhos, RuPhos, XPhos) are industry standards for such transformations.[17]
-
Base: The base's primary role is to activate the boronic acid.[14] While weaker bases like Na₂CO₃ can be effective, hindered couplings often benefit from stronger, non-nucleophilic bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices.[14] They are sufficiently basic to promote boronate formation and their use in biphasic systems is well-established.[18] The presence of the free hydroxyl group on the substrate makes the use of extremely strong bases like alkoxides (e.g., NaOtBu) less ideal, as they could deprotonate the alcohol and potentially lead to side reactions.
-
Solvent System: A biphasic solvent system is often optimal. An organic solvent like toluene or 1,4-dioxane is used to dissolve the aryl halide, catalyst, and ligand, while a small amount of water is added to dissolve the inorganic base.[15] This setup facilitates the interaction of all components at the phase interface, and vigorous stirring is essential.[18] Anhydrous conditions can be used, particularly with organic-soluble bases, but the aqueous component often accelerates the reaction.[1][18]
Detailed Experimental Protocol
This protocol describes the coupling of this compound with phenylboronic acid as a representative example.
4.1 Materials and Reagents
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2–1.5 equiv)
-
SPhos Precatalyst (G3) (1–2 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.0–3.0 equiv)
-
Toluene, anhydrous and degassed
-
Water, degassed
-
Ethyl acetate (for workup)
-
Brine (for workup)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
4.2 Equipment
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Condenser
-
Inert gas (Argon or Nitrogen) line with manifold
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
4.3 Reaction Setup and Execution
Caption: A generalized workflow for the Suzuki-Miyaura coupling experiment.
Step-by-Step Procedure:
-
Preparation: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 229 mg), phenylboronic acid (1.2 mmol, 146 mg), K₃PO₄ (2.0 mmol, 424 mg), and the SPhos G3 precatalyst (0.02 mmol, 15 mg).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. Oxygen can oxidize the Pd(0) catalyst and phosphine ligands, leading to deactivation.
-
Solvent Addition: Under a positive pressure of inert gas, add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the biphasic mixture vigorously to ensure adequate mixing between the organic and aqueous phases.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the starting aryl bromide is consumed (typically 4–12 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude oil or solid can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.[19]
Data Presentation: Condition Screening
Optimizing a Suzuki coupling often involves screening several parameters. The table below illustrates a potential optimization strategy for this specific substrate.
| Entry | Ligand (4 mol%) | Base (2.0 equiv) | Solvent (10:1) | Temp (°C) | Time (h) | Expected Outcome |
| 1 | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | Low to no conversion due to steric hindrance. |
| 2 | SPhos | K₂CO₃ | Toluene/H₂O | 100 | 12 | Moderate conversion; SPhos is a better ligand. |
| 3 | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 6 | Good to excellent yield; stronger base accelerates reaction. |
| 4 | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 6 | Good to excellent yield; XPhos is also highly effective. |
| 5 | SPhos | Cs₂CO₃ | Toluene/H₂O | 80 | 10 | Good yield; Cs₂CO₃ allows for lower temperatures. |
Yields are highly dependent on the specific boronic acid partner and precise reaction execution.
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. This guide provides logical steps to diagnose and solve common problems.
Caption: A logic tree for troubleshooting common Suzuki coupling issues.
-
Problem: Low or No Conversion.
-
Cause: Inactive catalyst or oxidized ligand. Oxygen is detrimental to the active Pd(0) species.
-
Solution: Ensure your degassing procedure is rigorous (consider freeze-pump-thaw cycles for solvents). Use a fresh, high-quality precatalyst and ligand.
-
Cause: Insufficient temperature or poor stirring.
-
Solution: Increase the reaction temperature in 10 °C increments. For biphasic reactions, ensure the stir rate is high enough to create an emulsion.
-
-
Problem: Significant Homocoupling of Boronic Acid.
-
Cause: Presence of oxygen. Oxygen can promote the oxidative coupling of two boronic acid molecules.
-
Solution: Improve the degassing technique for all solvents and the reaction headspace. Starting with a Pd(0) source or a reliable precatalyst can also mitigate this.
-
-
Problem: Protodeboronation (Boronic acid is replaced by -H).
-
Problem: Difficult Purification.
-
Cause: Residual palladium catalyst or co-elution of byproducts.
-
Solution: To remove palladium, the crude mixture can be filtered through a pad of Celite before chromatography.[19] For challenging separations, optimizing the chromatography solvent system is key. Sometimes, converting the product's free -OH group to a more or less polar derivative (e.g., silyl ether or ester) can alter its retention factor and simplify purification.
-
Conclusion
The Suzuki-Miyaura coupling of this compound is a highly achievable transformation that provides access to a valuable class of substituted biaryl compounds. Success relies on a rational approach to reaction design, specifically the use of a modern palladium precatalyst system with a bulky, electron-rich phosphine ligand and an appropriate base like K₃PO₄. By understanding the mechanistic underpinnings and potential pitfalls, researchers can effectively troubleshoot and optimize conditions to achieve high yields and purity, paving the way for further synthetic applications in drug discovery and materials science.
References
-
Suzuki reaction - Wikipedia. (n.d.). Retrieved February 14, 2026, from [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved February 14, 2026, from [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved February 14, 2026, from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved February 14, 2026, from [Link]
-
Oldenhuis, N. J., et al. (2000). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 122(23), 5521-5522. [Link]
-
Couto, I., et al. (2018). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry, 83(17), 10345-10353. [Link]
-
17.2. Palladium catalyzed couplings | Organic Chemistry II - Lumen Learning. (n.d.). Retrieved February 14, 2026, from [Link]
-
Amatore, C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(25), 9102-9114. [Link]
-
(PDF) Suzuki Cross Coupling Reaction-A Review - ResearchGate. (2025, August 10). Retrieved February 14, 2026, from [Link]
-
Zafar, A., et al. (2023). Suzuki Coupling: A powerful tool for the synthesis of natural products: A review. Journal of Xi'an Shiyou University, Natural Science Edition, 19(7), 29-48. [Link]
-
Magano, J., & Dunetz, J. R. (2012). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 41(13), 4967-4985. [Link]
-
Mechanism and synthetic application of suzuki reaction | PPTX - Slideshare. (n.d.). Retrieved February 14, 2026, from [Link]
-
How can I solve my problem with Suzuki coupling? - ResearchGate. (2014, December 23). Retrieved February 14, 2026, from [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021, July 9). Retrieved February 14, 2026, from [Link]
-
Suzuki-Miyaura Cross-Coupling Reaction - Fisher Scientific. (n.d.). Retrieved February 14, 2026, from [Link]
-
What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? (2021, October 13). Retrieved February 14, 2026, from [Link]
-
Request PDF - ResearchGate. (2025, August 7). Retrieved February 14, 2026, from [Link]
-
Molander, G. A., & Brown, A. R. (2005). Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 70(10), 3951-3956. [Link]
-
CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction - Books. (n.d.). Retrieved February 14, 2026, from [Link]
-
Shiota, Y., et al. (2025, June 16). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. [Link]
-
Yin, J., & Rainka, M. P. (2003). Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand. Organometallics, 22(3), 443-445. [Link]
-
Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis - University of Windsor. (n.d.). Retrieved February 14, 2026, from [Link]
-
The Suzuki Reaction - Andrew G Myers Research Group. (n.d.). Retrieved February 14, 2026, from [Link]
-
Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings - MDPI. (2024, December 26). Retrieved February 14, 2026, from [Link]
-
Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls - Sandiego. (n.d.). Retrieved February 14, 2026, from [Link]
-
Coombs, J. R., et al. (2011). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. Angewandte Chemie International Edition, 50(38), 8954-8957. [Link]
-
Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst - SciSpace. (n.d.). Retrieved February 14, 2026, from [Link]
-
Suzuki cross-coupling - Chemistry LibreTexts. (2023, January 22). Retrieved February 14, 2026, from [Link]
-
Suzuki cross-coupling reaction - YouTube. (2020, February 14). Retrieved February 14, 2026, from [Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - MDPI. (2017, February 28). Retrieved February 14, 2026, from [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
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- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 11. Mechanism and synthetic application of suzuki reaction | PPTX [slideshare.net]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Yoneda Labs [yonedalabs.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Derivatization of the Hydroxyl Group in 3-(2-Bromo-4-methylphenyl)propan-1-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hydroxyl group is a cornerstone of organic chemistry, yet its reactivity can be a double-edged sword in multi-step syntheses. Its acidic proton and nucleophilic oxygen can interfere with a wide range of reagents, necessitating a strategy to temporarily mask its reactivity. This process, known as protection or derivatization, is a critical tool in the synthesis of complex molecules and active pharmaceutical ingredients.[1][2] This guide provides a detailed exploration of methods for the derivatization of the primary hydroxyl group in 3-(2-Bromo-4-methylphenyl)propan-1-ol, a potentially valuable building block in medicinal chemistry and materials science.
The choice of a derivatizing (or protecting) group is dictated by its stability to the planned reaction conditions and the ease of its subsequent removal to regenerate the alcohol.[3][4] We will delve into three principal strategies for the derivatization of this primary alcohol: silylation , etherification , and esterification . For each method, we will discuss the underlying chemical principles, provide detailed experimental protocols, and outline the advantages and limitations.
I. Silylation: Formation of Silyl Ethers
Silylation, the conversion of the hydroxyl group to a silyl ether, is one of the most common and versatile methods for alcohol protection.[2][5] Silyl ethers are favored for their ease of formation, general stability to a wide range of non-acidic reagents, and the availability of numerous silylating agents with varying steric bulk and reactivity, allowing for fine-tuning of stability.
The reaction proceeds via nucleophilic attack of the alcohol on the silicon atom of a silyl halide (commonly a chloride), typically in the presence of a base to neutralize the resulting hydrohalic acid.[1][6] The steric hindrance around the silicon atom plays a crucial role in the rate of reaction and the stability of the resulting silyl ether.[7]
A. Tert-Butyldimethylsilyl (TBDMS) Ether Formation
The tert-butyldimethylsilyl (TBDMS) group is a robust and widely used protecting group for primary alcohols.[7] Its steric bulk provides significant stability, yet it can be readily cleaved under specific conditions.[7][8]
Reaction Principle: The primary alcohol, this compound, reacts with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base, such as imidazole, in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF). Imidazole acts as both a base and a nucleophilic catalyst.
Experimental Protocol:
-
To a solution of this compound (1.0 eq) in anhydrous DCM (0.2 M) under an inert atmosphere (e.g., nitrogen or argon), add imidazole (2.0 eq).
-
Stir the mixture at room temperature until the imidazole has completely dissolved.
-
Add TBDMSCl (1.1 eq) portion-wise to the solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 1-4 hours at room temperature.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure TBDMS ether.
Data Summary Table:
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Substrate |
| tert-Butyldimethylsilyl chloride (TBDMSCl) | 1.1 | Silylating agent |
| Imidazole | 2.0 | Base and catalyst |
| Dichloromethane (DCM) | - | Anhydrous solvent |
Causality Behind Choices:
-
Imidazole: A weak base that is strong enough to deprotonate the alcohol, facilitating its nucleophilic attack on the silyl chloride, but not so strong as to cause unwanted side reactions. It also acts as a nucleophilic catalyst.
-
Anhydrous Conditions: Silyl chlorides are sensitive to moisture and will readily react with water, so anhydrous solvents and an inert atmosphere are crucial for high yields.
B. Trimethylsilyl (TMS) Ether Formation
The trimethylsilyl (TMS) group is less sterically hindered than the TBDMS group, making it more reactive and the resulting TMS ether less stable. This makes it suitable for short-term protection or when a more labile protecting group is required.[5] The derivatization is often performed for analytical purposes, such as GC-MS analysis, to increase the volatility of the analyte.
Reaction Principle: The alcohol reacts with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst such as trimethylchlorosilane (TMCS), in a suitable solvent.
Experimental Protocol for GC-MS Analysis:
-
Dissolve a small sample (approx. 1 mg) of this compound in an appropriate solvent (e.g., pyridine, DMF, or acetonitrile) in a GC vial.
-
Add an excess of BSTFA with 1% TMCS (e.g., 100 µL).
-
Cap the vial and heat at 60-80 °C for 15-30 minutes.
-
Cool the vial to room temperature before injection into the GC-MS system.
Data Summary Table:
| Reagent | Purpose |
| This compound | Analyte |
| BSTFA + 1% TMCS | Silylating reagent and catalyst |
| Pyridine, DMF, or Acetonitrile | Solvent |
Causality Behind Choices:
-
BSTFA with TMCS: A powerful silylating cocktail. BSTFA is a strong silylating agent, and the small amount of TMCS acts as a catalyst to accelerate the reaction, especially for hindered alcohols.
-
Heating: While many primary alcohols can be derivatized at room temperature, heating ensures a rapid and complete reaction, which is critical for quantitative analysis.
Visualization of Silylation Workflow:
Caption: General workflow for the silylation of a primary alcohol.
II. Ether Formation
The formation of an ether is another robust method for protecting a hydroxyl group. The resulting ether linkage is generally stable to a wide range of reagents, including strong bases, organometallics, and many oxidizing and reducing agents.
Williamson Ether Synthesis
The Williamson ether synthesis is a classic and versatile method for preparing both symmetrical and unsymmetrical ethers.[9][10] It involves the reaction of an alkoxide with a primary alkyl halide via an Sₙ2 mechanism.[10][11]
Reaction Principle: The hydroxyl group of this compound is first deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide then displaces a halide from a primary alkyl halide (e.g., methyl iodide or benzyl bromide) to form the ether.[12][13]
Experimental Protocol (for Methyl Ether):
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) (0.2 M) under an inert atmosphere, slowly add a solution of this compound (1.0 eq) in anhydrous THF at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 30-60 minutes, or until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-6 hours.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the mixture with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (hexanes/ethyl acetate) to afford the desired methyl ether.
Data Summary Table:
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Substrate |
| Sodium Hydride (NaH) | 1.2 | Strong base |
| Methyl Iodide (CH₃I) | 1.5 | Alkylating agent |
| Tetrahydrofuran (THF) | - | Anhydrous solvent |
Causality Behind Choices:
-
Sodium Hydride (NaH): A strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the alkoxide, driving the reaction forward.[12]
-
Primary Alkyl Halide: The Williamson ether synthesis proceeds via an Sₙ2 mechanism, which is sensitive to steric hindrance. Therefore, a primary alkyl halide is essential to avoid competing E2 elimination reactions.[9][11]
Caption: General workflow for the esterification of a primary alcohol.
IV. Conclusion
The derivatization of the primary hydroxyl group in this compound can be effectively achieved through silylation, etherification, and esterification. The choice of method depends on the specific requirements of the synthetic route, particularly the stability of the protecting group to subsequent reaction conditions and the ease of its eventual removal. The protocols provided herein offer robust and well-established procedures for the successful modification of this versatile building block, enabling its use in a wide array of synthetic applications. Careful consideration of the principles behind each method will empower researchers to make informed decisions and achieve their synthetic goals with high efficiency and yield.
References
-
Protecting Groups in Organic Synthesis - ChemTalk. ChemTalk. 3
-
Mild Synthesis of Silyl Ethers via Potassium Carbonate Catalyzed Reactions between Alcohols and Hydrosilanes. DeLucia, N. A., Das, N., & Vannucci, A. K. (2018). Manuscript submitted for publication. 14
-
Williamson Ether Synthesis: Mechanism, Steps & Example. Vedantu. 9
-
Application Notes and Protocols for Selective Silylation of Primary Alcohols with TBDMSCl. Benchchem. 7
-
Williamson ether synthesis. Wikipedia. 10
-
Organic Chemistry Williamson Ether Synthesis. University of Richmond. 15
-
Silyl ether synthesis by silylation or cyanosilylation. Organic Chemistry Portal. 16
-
Acid chlorides and acid anhydrides react with alcohols to make esters. Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. 17
-
Protection of Alcohols. OpenOChem Learn. 5
-
Preparation of Vinyl Silyl Ethers and Disiloxanes via the Silyl-Heck Reaction of Silyl Ditriflates. National Institutes of Health. 18
-
A Green Method for the Selective Esterification of Primary Alcohols in the Presence of Secondary Alcohols or Aromatic Alcohols. Synlett. 19
-
Highly Active Manganese-Mediated Acylation of Alcohols with Acid Chlorides or Anhydrides. Synlett. 20
-
Alcohols To Ethers via Acid Catalysis. Master Organic Chemistry. 21
-
Protecting Groups For Alcohols. Master Organic Chemistry. 4
-
Highly efficient acylation of alcohols, amines and thiols under solvent-free and catalyst-free conditions. RSC Publishing. 22
-
Williamson Ether Synthesis. Chemistry LibreTexts. 12
-
The Williamson Ether Synthesis. Master Organic Chemistry. 11
-
Ester synthesis by esterification. Organic Chemistry Portal. 23
-
Protection of Alcohols. Chemistry LibreTexts. 1
-
Preparing Ethers. Chemistry LibreTexts. 24
-
Protecting Groups. Organic Synthesis. 25
-
Alcohol to Ether using Williamson synthesis (O-Alkylation). Name of the source not available. 26
-
Fischer Esterification Mechanism: Steps, Equation & Examples. Vedantu. 27
-
Protecting Groups For Alcohols. Chemistry Steps. 2
-
Chemistry of Esters. Chemistry LibreTexts.
-
The Use of Derivatization Reagents for Gas Chromatography (GC). Sigma-Aldrich.
-
Silyl ether. Wikipedia. 6
-
Fischer–Speier esterification. Wikipedia. 28
-
Fischer Esterification. Chemistry Steps. 29
-
Acid to Ester - Common Conditions. Name of the source not available. 30
-
Williamson Ether Synthesis And Alcoxymercuration. Transformation Tutoring. 13
-
Strategies for the synthesis of silyl ethers. ResearchGate. 31
-
Fischer Esterification-Typical Procedures. OperaChem. 32
-
Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps. 33
-
Alcohol Protecting Groups. Name of the source not available. 8
-
Esters to Alcohols. Chemistry Steps. 34
-
Progress in Silylation Protection and Deprotection of Hydroxyl Groups within Alcohol and Phenol. Chemistry.
-
Highly efficient acylation of alcohols, amines and thiols under solvent-free and catalyst-free conditions. ResearchGate. 35
-
The Use of Derivatization Reagents for Gas Chromatography (GC). MilliporeSigma.
-
Dehydrogenative Silylation of Alcohols and Other Functionalities. Gelest Technical Library. 36
-
Ask a simple question about derivatization of gc-ms. Chromatography Forum. 37
-
Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate. 38
-
Carboxylic Acids + Alcohols → Esters (Fischer Esterification). OrgoSolver. 39
-
Acids: Derivatization for GC Analysis. Name of the source not available. 40
-
This compound. AiFChem. 41
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
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- 14. pubs.rsc.org [pubs.rsc.org]
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- 16. Silyl ether synthesis by silylation or cyanosilylation [organic-chemistry.org]
- 17. Acid chlorides and acid anhydrides react with alcohols to make esters [ns1.almerja.com]
- 18. Preparation of Vinyl Silyl Ethers and Disiloxanes via the Silyl-Heck Reaction of Silyl Ditriflates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
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- 22. Highly efficient acylation of alcohols, amines and thiols under solvent-free and catalyst-free conditions - Green Chemistry (RSC Publishing) DOI:10.1039/B211238H [pubs.rsc.org]
- 23. Ester synthesis by esterification [organic-chemistry.org]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. organic-synthesis.com [organic-synthesis.com]
- 26. organic-synthesis.com [organic-synthesis.com]
- 27. Fischer Esterification Mechanism: Steps, Equation & Examples [vedantu.com]
- 28. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 29. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 30. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 31. researchgate.net [researchgate.net]
- 32. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 33. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 34. Esters to Alcohols - Chemistry Steps [chemistrysteps.com]
- 35. researchgate.net [researchgate.net]
- 36. Dehydrogenative Silylation of Alcohols and Other Functionalities - Gelest [technical.gelest.com]
- 37. Ask a simple question about derivatization of gc-ms - Chromatography Forum [chromforum.org]
- 38. researchgate.net [researchgate.net]
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- 40. diverdi.colostate.edu [diverdi.colostate.edu]
- 41. 325147-40-8 | this compound - AiFChem [aifchem.com]
Application Note & Protocol Guide: Controlled Oxidation of 3-(2-Bromo-4-methylphenyl)propan-1-ol
Introduction: Navigating the Oxidation of a Substituted Primary Alcohol
The controlled oxidation of primary alcohols is a cornerstone transformation in modern organic synthesis, providing critical access to aldehydes and carboxylic acids—foundational building blocks for pharmaceuticals, agrochemicals, and materials science. The substrate in focus, 3-(2-Bromo-4-methylphenyl)propan-1-ol, presents a typical yet instructive challenge. It is a primary alcohol, meaning it can be oxidized first to an aldehyde and subsequently to a carboxylic acid.[1][2] The primary challenge lies in selectivity: arresting the oxidation at the aldehyde stage requires carefully chosen reagents and conditions to prevent over-oxidation.[3][4][5]
This guide provides a detailed exploration of two distinct oxidative pathways for this substrate. Part I focuses on selective, mild oxidation methods to furnish the aldehyde, 3-(2-Bromo-4-methylphenyl)propanal. Part II describes a robust protocol using a strong oxidizing agent to yield the corresponding carboxylic acid, 3-(2-Bromo-4-methylphenyl)propanoic acid. Each section explains the chemical logic behind the chosen protocol, offers step-by-step experimental procedures, and provides expected characterization data, ensuring that researchers can confidently select and execute the optimal method for their synthetic goals.
Part I: Selective Oxidation to 3-(2-Bromo-4-methylphenyl)propanal
Conceptual Framework: The Anhydrous Advantage
To isolate the aldehyde product, the reaction must be conducted with "mild" or "weak" oxidizing agents under anhydrous conditions.[6][7] The absence of water is critical; water can add to the newly formed aldehyde to create a geminal diol (hydrate), which is readily oxidized further to the carboxylic acid.[4][8] The methods detailed below are renowned for their high selectivity and compatibility with a wide range of functional groups, making them staples in complex molecule synthesis.
Method A: Dess-Martin Periodinane (DMP) Oxidation
Expert Rationale: The Dess-Martin oxidation is a highly reliable and mild method for converting primary alcohols to aldehydes.[9] It employs a hypervalent iodine compound, Dess-Martin Periodinane (DMP), which operates under neutral pH at room temperature, making it ideal for acid- or base-sensitive substrates.[10][11] The reaction is typically fast, clean, and avoids the use of toxic heavy metals like chromium.[9]
Mechanism Insight: The reaction proceeds via a ligand exchange where the alcohol displaces an acetate group on the iodine center. A subsequent intramolecular elimination, facilitated by the displaced acetate acting as a base, removes the α-hydrogen and forms the carbonyl double bond.[6][12][13]
-
Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq., e.g., 2.29 g, 10.0 mmol) and anhydrous dichloromethane (DCM, 40 mL). Stir the solution until the alcohol is fully dissolved.
-
Reagent Addition: Add Dess-Martin Periodinane (1.1 eq., 4.66 g, 11.0 mmol) to the solution in one portion. A mild exotherm may be observed.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature (20-25 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 20% ethyl acetate in hexanes). The reaction is typically complete within 1-3 hours.
-
Workup: Upon completion, dilute the reaction mixture with an equal volume of diethyl ether (40 mL). Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 40 mL) containing an excess of sodium thiosulfate (Na₂S₂O₃, ~4 g). Stir vigorously for 15-20 minutes until the layers are clear.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with diethyl ether (2 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 40 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude aldehyde can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 3-(2-Bromo-4-methylphenyl)propanal as a clear oil.
Method B: Swern Oxidation
Expert Rationale: The Swern oxidation is prized for its exceptionally mild conditions, operating at cryogenic temperatures (-78 °C), which ensures compatibility with thermally sensitive functional groups.[14][15] The reaction byproducts—dimethyl sulfide (DMS), carbon monoxide (CO), carbon dioxide (CO₂), and triethylammonium chloride—are volatile or easily removed during workup, simplifying purification.[15][16]
Mechanism Insight: The process begins with the activation of dimethyl sulfoxide (DMSO) by oxalyl chloride at low temperature to form a highly reactive chlorosulfonium salt.[17] The alcohol adds to this intermediate, which, upon the addition of a hindered base like triethylamine (Et₃N), undergoes an intramolecular E2-like elimination to yield the aldehyde, DMS, and the protonated base.[14][17]
-
Setup: Assemble a flame-dried, three-necked 250 mL flask equipped with a magnetic stir bar, two dropping funnels, and a nitrogen inlet. Add anhydrous DCM (60 mL) and cool the flask to -78 °C using a dry ice/acetone bath.
-
Activator Addition: Add oxalyl chloride (1.5 eq., 1.9 mL, 22.5 mmol) dropwise to the cold DCM via a syringe or dropping funnel, ensuring the internal temperature remains below -65 °C.
-
DMSO Addition: In a separate dry flask, prepare a solution of anhydrous DMSO (3.0 eq., 2.1 mL, 30.0 mmol) in anhydrous DCM (10 mL). Add this solution dropwise to the reaction mixture over 15 minutes, again maintaining the temperature below -65 °C. Stir for an additional 15 minutes.
-
Alcohol Addition: Dissolve this compound (1.0 eq., 3.44 g, 15.0 mmol) in anhydrous DCM (15 mL). Add this solution dropwise to the reaction over 20 minutes. Stir for 45 minutes at -78 °C.
-
Elimination: Add triethylamine (Et₃N, 5.0 eq., 10.5 mL, 75.0 mmol) dropwise. After the addition is complete, stir for 10 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.
-
Workup & Purification: Quench the reaction by adding water (50 mL). Separate the layers and extract the aqueous phase with DCM (2 x 40 mL). Combine the organic layers and wash sequentially with 1 M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography as described in Method A.
Visualization: Aldehyde Synthesis Workflow
Sources
- 1. Video: Oxidation of Alcohols [jove.com]
- 2. 19.6. Oxidation of alcohols & aldehydes | Organic Chemistry II [courses.lumenlearning.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. studylib.net [studylib.net]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 10. archive.nptel.ac.in [archive.nptel.ac.in]
- 11. Dess-Martin Oxidation [organic-chemistry.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 14. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 15. benchchem.com [benchchem.com]
- 16. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(2-Bromo-4-methylphenyl)propan-1-ol
Ticket ID: OPT-YIELD-8824 Subject: Yield Optimization & Chemoselectivity Protocol Assigned Specialist: Dr. A. Vance, Senior Application Scientist
System Diagnosis & Strategy
User inquiries regarding 3-(2-Bromo-4-methylphenyl)propan-1-ol almost invariably stem from one critical bottleneck: Chemoselectivity .
You are likely reducing a propanoic acid or ester precursor. The challenge is reducing the carbonyl functionality (
Decision Matrix: Reagent Selection
The following logic gate determines the optimal pathway based on your starting material and constraints.
Figure 1: Decision matrix for selecting the reduction reagent. Borane is the preferred pathway for the carboxylic acid precursor to avoid debromination.
Critical Path Analysis: The "Why"
To optimize yield, you must understand the mechanistic divergence between Borane and Aluminum Hydrides .
The Failure Mode: Lithium Aluminum Hydride (LAH)
LAH is a nucleophilic reducing agent. It attacks electron-deficient centers.
-
Mechanism: The hydride (
) attacks the carbonyl. However, bonds are susceptible to reduction by LAH via Single Electron Transfer (SET) mechanisms or direct nucleophilic attack, especially in refluxing ether/THF. -
Result: A mixture of your target product and the debrominated side product (3-(4-methylphenyl)propan-1-ol). Separating these is difficult due to similar polarity.
The Solution: Borane-Dimethyl Sulfide ( )
Borane is an electrophilic reducing agent.
-
Mechanism: The electron-deficient Boron atom coordinates with the electron-rich carbonyl oxygen of the carboxylic acid first. This activates the carboxyl group, facilitating hydride transfer.
-
Selectivity: The
bond is electron-poor and does not coordinate well with Borane. Therefore, the reaction rate for reducing the acid is orders of magnitude faster than for the aryl halide. -
Yield Impact: Switching from LAH to Borane typically increases isolated yield from ~60% (due to inseparable impurities) to >90%.
Optimized Protocol: Borane-DMS Reduction
Precursor: 3-(2-Bromo-4-methylphenyl)propanoic acid Reagent: Borane-Dimethyl Sulfide Complex (2.0 M in THF) or Borane-THF. Note: Borane-DMS is more stable and has a higher concentration than Borane-THF, but requires odor control.
Step-by-Step Workflow
-
Setup: Flame-dry a 2-neck round bottom flask. Equip with a magnetic stir bar, addition funnel, and an inert gas inlet (
or ). -
Solvation: Dissolve 1.0 eq of 3-(2-Bromo-4-methylphenyl)propanoic acid in anhydrous THF (concentration ~0.5 M). Cool to
. -
Addition: Add
(1.2 - 1.5 eq) dropwise via the addition funnel over 30 minutes. -
Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.
-
Monitoring: Check TLC (Mobile Phase: 30% EtOAc/Hexane). The acid spot (baseline) should disappear; the alcohol spot (
) should appear.
-
-
Quenching (Critical for Yield):
-
Workup:
-
Concentrate the mixture to remove THF/MeOH/DMS.
-
Redissolve in EtOAc and wash with Sat.
(to remove unreacted acid) and Brine. -
Dry over
and concentrate.
-
Troubleshooting Guide (FAQs)
Issue 1: "My reaction stalled at 50% conversion."
Root Cause: Moisture contamination or degraded reagent.
Explanation: Borane is highly moisture-sensitive. If your THF is "wet," the Borane hydrolyzes to Boric acid (
-
Distill THF over Sodium/Benzophenone or use a molecular sieve drying column.
-
Titrate your Borane or use a fresh bottle. If using
, note that it degrades significantly faster than .
Issue 2: "I have a thick white gel/emulsion during workup."
Root Cause: Incomplete hydrolysis of the Borane-Alkoxide complex.
Explanation: The reduction forms a trialkoxyborane intermediate. This polymer is sticky and traps your product.
Fix: After the initial MeOH quench, heat the mixture to reflux for 30 minutes. This facilitates the transesterification, converting the sticky borate polymer into volatile Trimethyl Borate (
Issue 3: "I still see debromination impurities."
Root Cause: Temperature too high or wrong reagent. Fix:
-
Ensure you are not using LAH.
-
If using Borane, ensure the temperature did not exceed
(RT). While Borane is selective, refluxing it for extended periods can eventually attack the aryl ring. -
Alternative: If the problem persists, use the Mixed Anhydride Method : React the acid with Ethyl Chloroformate/Et3N to form the mixed anhydride, then reduce in situ with Sodium Borohydride (
) in THF/Water. is much milder and will not touch the Aryl Bromide.
Comparative Data: Yield Expectations
| Method | Reagent | Conditions | Typical Yield | Purity Profile |
| Standard | THF, Reflux | 55-65% | High des-bromo impurity (5-15%) | |
| Optimized | THF, | 92-96% | >98% (Bromine intact) | |
| Alternative | THF, Reflux | 80-85% | Good, but iodine cleanup required |
References
-
Brown, H. C., & Heim, P. (1973). Selective Reductions. 18. The Reaction of Carboxylic Acids with Borane-Tetrahydrofuran. A Remarkably Convenient Procedure for the Selective Conversion of Carboxylic Acids to the Corresponding Alcohols in the Presence of Other Functional Groups.[2][5] The Journal of Organic Chemistry, 38(5), 912–916.
- Context: The foundational paper establishing Borane's selectivity for acids over halides.
-
Periasamy, M., & Thirumalaikumar, M. (2000). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. Journal of Organometallic Chemistry, 609(1-2), 137-151.
- Context: Describes the altern
-
Ranu, B. C. (1995). Zinc Borohydride—A Reducing Agent with High Potential. Synlett, 1995(Spec Issue), 885-892.
- Context: Discusses mild hydride donors for chemoselective reductions in sensitive substr
Sources
- 1. ch.ic.ac.uk [ch.ic.ac.uk]
- 2. How to reduce carboxylic acids to alcohols [almerja.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. (3-BroMo-4-Methylphenyl)Methanol synthesis - chemicalbook [chemicalbook.com]
- 5. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing byproducts in the synthesis of 3-(2-Bromo-4-methylphenyl)propan-1-OL
This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical support for the synthesis of 3-(2-Bromo-4-methylphenyl)propan-1-ol. It addresses common challenges, focusing on the identification and minimization of byproducts to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route and where do byproducts typically originate?
A common and effective route involves two main stages: the formation of an allylbenzene precursor followed by hydroboration-oxidation. Each stage presents opportunities for byproduct formation.
-
Stage 1: Precursor Synthesis (e.g., via Grignard Reaction): A typical precursor, 1-bromo-2-allyl-4-methylbenzene, can be synthesized from 1,2-dibromo-4-methylbenzene. One bromine is selectively reacted with magnesium to form a Grignard reagent, which is then reacted with an allyl halide. Byproducts such as 1,5-dienes can form during this step.[1]
-
Stage 2: Hydroboration-Oxidation: The allylbenzene precursor is converted to the desired primary alcohol. This reaction is known for its anti-Markovnikov regioselectivity, meaning the hydroxyl group adds to the less substituted carbon of the double bond.[2][3][4] However, the primary source of significant byproducts is the formation of the isomeric secondary alcohol, 1-(2-bromo-4-methylphenyl)propan-2-ol, through undesired Markovnikov addition.[2]
Q2: My reaction has produced a mixture of products. How can I identify the desired this compound and the main isomeric byproduct?
A combination of Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective.
-
TLC Analysis: The primary alcohol is generally more polar than the secondary alcohol byproduct and the unreacted allylbenzene precursor. Therefore, it will have a lower Rf value on a silica gel TLC plate. A good starting mobile phase is a 30:70 mixture of ethyl acetate and hexane.[5]
-
¹H NMR Spectroscopy: The key distinguishing signals are the protons on the carbon bearing the hydroxyl group.
-
Desired Product: A triplet around 3.7 ppm corresponding to the -CH₂OH group.
-
Isomeric Byproduct: A multiplet (likely a sextet or quartet) further downfield, around 4.0-4.2 ppm, for the -CH(OH)- group.
-
-
GC-MS Analysis: The two isomers will likely have slightly different retention times. Their mass spectra will be very similar, showing the molecular ion peak and characteristic fragmentation patterns for a bromo-aromatic compound.
Q3: My yield of the primary alcohol is low, suggesting poor regioselectivity in the hydroboration step. How can I minimize the formation of the secondary alcohol byproduct?
Improving regioselectivity is key to a successful synthesis. The choice of the borane reagent is critical. While borane-THF complex (BH₃·THF) is common, sterically hindered boranes significantly enhance the preference for anti-Markovnikov addition.[4][6]
-
Use a Bulky Borane Reagent: Reagents like 9-borabicyclo[3.3.1]nonane (9-BBN) are highly effective at directing the boron to the sterically less hindered terminal carbon of the alkene, which dramatically increases the yield of the primary alcohol.[6]
-
Control Temperature: Running the hydroboration step at a lower temperature (e.g., 0 °C) can also improve selectivity.
Q4: What are the best methods for purifying the final product and removing the isomeric byproduct?
Due to the similar properties of the primary and secondary alcohol isomers, purification can be challenging.
-
Flash Column Chromatography: This is the most effective method for separating the isomers on a laboratory scale.[5][7] Given the polarity difference, a silica gel column with a gradient elution of ethyl acetate in hexane is typically successful.
-
Preparative HPLC: For very high purity requirements, preparative High-Performance Liquid Chromatography (HPLC), potentially with a specialized column phase like phenyl or pentafluorophenyl, can be employed to resolve the isomers.[8][9]
Troubleshooting Guides
Guide 1: In-Depth Analysis of Reaction Mixtures
If your post-reaction analysis is ambiguous, a structured approach to characterization is necessary.
Protocol: Sample Analysis by ¹H NMR and GC-MS
-
Sample Preparation: Take a small aliquot of the crude reaction mixture, quench it carefully, and extract it with an appropriate solvent (e.g., diethyl ether or ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and concentrate it.
-
NMR Analysis: Dissolve the crude residue in deuterated chloroform (CDCl₃). Acquire a ¹H NMR spectrum.
-
GC-MS Analysis: Dilute the sample in a suitable solvent and inject it into the GC-MS.
Data Interpretation Table:
| Compound | Key ¹H NMR Signals (CDCl₃, δ ppm) | Expected GC Retention Time | Key Mass Spec Fragments (m/z) |
| This compound (Product) | ~7.3 (d, Ar-H), ~7.1 (d, Ar-H), ~6.9 (dd, Ar-H), ~3.7 (t, -CH₂OH) , ~2.8 (t, Ar-CH₂-), ~2.3 (s, Ar-CH₃), ~1.9 (m, -CH₂CH₂OH) | Longer | M⁺ peak, fragments from loss of H₂O, propyl chain cleavage |
| 1-(2-Bromo-4-methylphenyl)propan-2-ol (Byproduct) | ~7.3 (d, Ar-H), ~7.1 (d, Ar-H), ~6.9 (dd, Ar-H), ~4.1 (m, -CH(OH)-) , ~2.9 (m, Ar-CH₂-), ~2.3 (s, Ar-CH₃), ~1.3 (d, -CH(OH)CH₃) | Shorter | M⁺ peak, fragments from loss of H₂O, characteristic cleavage next to the OH group |
| 1-Bromo-2-allyl-4-methylbenzene (Starting Material) | ~7.3-6.9 (m, Ar-H), ~6.0 (m, -CH=CH₂) , ~5.1 (m, -CH=CH₂) , ~3.4 (d, Ar-CH₂-), ~2.3 (s, Ar-CH₃) | Shortest | M⁺ peak, fragments corresponding to loss of allyl group |
Guide 2: Optimizing Reaction Conditions for High Selectivity
This guide provides a detailed protocol for minimizing the secondary alcohol byproduct.
Protocol: High-Selectivity Hydroboration-Oxidation using 9-BBN
-
Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve the precursor, 1-bromo-2-allyl-4-methylbenzene (1 equivalent), in anhydrous THF in a flame-dried flask.
-
Hydroboration: Cool the solution to 0 °C in an ice bath. Add a solution of 9-BBN (0.5 M in THF, 1.1 equivalents) dropwise over 30 minutes. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates complete consumption of the starting material.
-
Oxidation: Cool the mixture back to 0 °C. Slowly and carefully add ethanol, followed by an aqueous solution of sodium hydroxide (e.g., 6 M), and then slowly add hydrogen peroxide (30% solution). Caution: This oxidation is exothermic.
-
Workup: After stirring for 1-2 hours at room temperature, quench the reaction with water and extract the product with diethyl ether. Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product using TLC and ¹H NMR to confirm the high regioselectivity before proceeding to purification.
Visual Workflows and Mechanisms
Overall Synthetic Workflow
Caption: Regioselectivity in hydroboration using a sterically hindered borane.
References
- Vertex AI Search, based on general principles of hydroboration-oxid
- Periodic Chemistry. (2018, September 9).
- Master Organic Chemistry. (2013, March 28).
- Chemistry Steps. Hydroboration-Oxidation of Alkenes: Regiochemistry and Stereochemistry with Practice Problems.
- YouTube. (2022, April 17).
- Chromatography Today. Easy purification of isomers with prepacked glass columns.
- Welch Materials. (2024, November 18).
- ChemicalBook. (3-BroMo-4-Methylphenyl)Methanol synthesis.
- Thieme. Synthesis of Product Subclass 9: Allylic Magnesium Halides.
- Wikipedia. Grignard reaction.
- YouTube. (2020, July 28). Allylic Grignard reagents in organic synthesis.
- Royal Society of Chemistry. (2015).
- Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.
- BenchChem. Technical Support Center: Purification of Synthetic 4-Hydroxybenzyl Alcohol.
- BOC Sciences.
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. community.wvu.edu [community.wvu.edu]
- 3. periodicchemistry.com [periodicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Hydroboration-Oxidation of Alkenes: Regiochemistry and Stereochemistry with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. welch-us.com [welch-us.com]
- 9. Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purity Optimization for 3-(2-Bromo-4-methylphenyl)propan-1-ol
Topic: Improving the purity of 3-(2-Bromo-4-methylphenyl)propan-1-ol CAS: 325147-40-8 (Target) | Format: Interactive Troubleshooting & Protocols Audience: Medicinal Chemists, Process Development Scientists
Executive Summary & Chemical Profile
This guide addresses the purification and synthesis optimization of This compound . As a key intermediate in drug development, its purity is critical.[1] The presence of the bromine atom at the ortho position renders this molecule sensitive to hydrodehalogenation (debromination) under standard reducing conditions.
Compound Profile:
-
Physical State: Viscous colorless to pale yellow oil (often solidifies upon prolonged standing at -20°C).
-
Key Reactivity: Aryl bromide (susceptible to Pd-catalyzed insertion or radical reduction); Primary alcohol (susceptible to oxidation).
-
Critical Impurity: 3-(4-methylphenyl)propan-1-ol (Des-bromo impurity). This impurity is chemically and physically similar to the target, making downstream separation difficult. Prevention is superior to remediation.
Diagnostic Hub: Troubleshooting Q&A
Use this section to identify the root cause of your purity issues.
Issue A: "I see a persistent impurity (~5-15%) with a mass of [M-H] = 150 or [M] = 150 in LCMS."
Diagnosis: This is the Des-bromo impurity (3-(4-methylphenyl)propan-1-ol).
-
Cause: If you synthesized this via reduction of an ester or acid, you likely used a reducing agent that attacked the aryl bromide (e.g., LiAlH₄ at reflux, or catalytic hydrogenation with Pd/C).
-
Fix (Synthesis): Switch to Borane-THF or Borane-DMS for acid reduction. These are chemoselective for the carboxylate and will leave the aryl bromide intact.
-
Fix (Purification): This impurity has a boiling point and polarity very similar to the target. Standard distillation will fail. Use High-Performance Flash Chromatography (HPFC) with a shallow gradient (see Protocol 2).
Issue B: "The product is yellow/orange, but NMR looks clean."
Diagnosis: Trace transition metals (Pd, Fe) or conjugated oligomers.
-
Cause: If the precursor was made via Heck or Suzuki coupling, residual Palladium is coordinating to the bromine or the alcohol.
-
Fix: Treat the organic solution with a metal scavenger (e.g., SiliaMetS® Thiol or activated carbon) for 2 hours before final concentration.
Issue C: "My yield is low, and I see unreacted starting material after acid reduction."
Diagnosis: Borane species complexation.
-
Cause: The borane forms a stable trialkoxyborane intermediate that requires vigorous hydrolysis.
-
Fix: Ensure a robust quench. Reflux with methanol or mild aqueous NaOH for 30 minutes after the reaction to break the B-O bonds.
Deep Dive: Optimized Synthesis (Prevention)
The most effective way to ensure high purity is to avoid the formation of the des-bromo byproduct during the final reduction step.
Workflow Visualization: Impurity Avoidance
Figure 1: Chemoselective reduction strategy to avoid debromination.
Protocol: Selective Reduction using Borane-DMS
This method avoids LiAlH₄, preventing the loss of the bromine atom.
Reagents:
-
Precursor: 3-(2-Bromo-4-methylphenyl)propanoic acid (1.0 equiv)
-
Reductant: Borane-Dimethyl Sulfide complex (BH₃·DMS) (2.0 M in THF, 1.5 equiv)
-
Solvent: Anhydrous THF
Step-by-Step:
-
Setup: Flame-dry a 2-neck round bottom flask under Nitrogen. Add the carboxylic acid precursor and dissolve in anhydrous THF (0.5 M concentration).
-
Addition: Cool to 0°C . Add BH₃·DMS dropwise via syringe. Caution: Gas evolution (H₂).
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 3–4 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexane). The acid spot (baseline) should disappear.
-
Quench (Critical): Cool back to 0°C. Carefully add Methanol dropwise until bubbling ceases.
-
Hydrolysis: Concentrate the mixture to remove THF/DMS. Redissolve in MeOH and reflux for 30 minutes (breaks the borate ester).
-
Workup: Concentrate. Dissolve in EtOAc, wash with sat. NaHCO₃ and Brine.[2] Dry over Na₂SO₄.[3][4][5][6]
Purification Protocols (Remediation)
If you already have impure material, use these methods.
Method A: High-Performance Flash Chromatography (HPFC)
Best for removing the des-bromo impurity if it constitutes <10% of the mixture.
Stationary Phase: Silica Gel (40–63 µm), high surface area. Mobile Phase: Hexanes (A) / Ethyl Acetate (B).[3]
| Step | % Ethyl Acetate | Column Volumes (CV) | Purpose |
| Equilibration | 0% | 3 | Wet column, remove air |
| Loading | 0% | - | Load sample as DCM solution |
| Elution 1 | 0% → 5% | 5 | Elute non-polar hydrocarbons |
| Elution 2 | 5% → 15% | 10 | Slow gradient to separate des-bromo impurity |
| Elution 3 | 15% → 30% | 5 | Elute Target Alcohol |
| Wash | 100% | 3 | Flush column |
Technical Note: The des-bromo impurity is slightly less polar than the target (due to lack of the electronegative Br). It will elute slightly earlier. Collect small fractions during the 5–15% gradient ramp.
Method B: High Vacuum Distillation (Kugelrohr)
Best for removing heavy oligomers or colored metal complexes. Less effective for separating the des-bromo impurity.
-
Pressure: < 0.5 mmHg (High Vacuum essential).
-
Temperature: Expect boiling point >150°C at 0.5 mmHg.
-
Procedure:
-
Degas the oil under vacuum at RT for 30 mins to remove solvents.
-
Slowly ramp temperature.
-
Fore-run: Collect the first 5-10% of distillate (often contains the des-bromo impurity).
-
Main Fraction: Collect the steady boiling fraction.
-
Analytical Validation (Self-Check)
Before releasing the batch, validate purity using this checklist.
-
1H NMR (CDCl₃):
-
HPLC (Reverse Phase):
-
Column: C18.
-
Solvent: Water/Acetonitrile (0.1% Formic Acid).
-
The Bromine atom makes the target significantly more lipophilic (longer retention time) than the des-bromo impurity in Reverse Phase, making HPLC the best analytical check.
-
References
-
Brown, H. C., & Choi, Y. M. (1981). The selective reduction of carboxylic acids to alcohols in the presence of esters with borane-dimethyl sulfide. Synthesis.
-
Sigma-Aldrich. (2024). Product Specification: 3-(2-Bromophenyl)-1-propanol. (Used for physical property extrapolation).
-
BenchChem Technical Support. (2025). Troubleshooting Dehalogenation in Palladium Catalyzed Reactions.
-
PubChem. (2025).[9] Compound Summary: 3-Bromo-2-methylpropan-1-ol (Analogous reactivity data).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Process For Synthesis Of 2 Bromo 4 Methyl Phenol [quickcompany.in]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 9. 3-Bromo-2-methylpropan-1-ol | C4H9BrO | CID 535500 - PubChem [pubchem.ncbi.nlm.nih.gov]
Degradation pathways and stability issues of 3-(2-Bromo-4-methylphenyl)propan-1-OL
To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Stability & Degradation of 3-(2-Bromo-4-methylphenyl)propan-1-ol
Technical Support Center: this compound
Welcome to the technical support hub for This compound (CAS: 325147-40-8). This guide addresses the specific stability challenges associated with the interplay between its primary alcohol tail and the halogenated aromatic core .
Unlike simple reagents, this molecule possesses a "push-pull" susceptibility: the alcohol is prone to oxidative dehydrogenation, while the aryl bromide is sensitive to photolytic cleavage. The following troubleshooting guide is structured to help you diagnose, prevent, and remediate these issues in real-time.
Module 1: Degradation Pathways & Mechanisms
Q1: My sample has developed a faint yellow tint and a pungent, acrid odor. What is happening?
Diagnosis: Oxidative Dehydrogenation. Mechanism: The primary alcohol moiety (-CH₂OH) is thermodynamically unstable in the presence of atmospheric oxygen and trace metal ions. It degrades into 3-(2-bromo-4-methylphenyl)propanal (an aldehyde). The "acrid" smell is characteristic of this aldehyde. If left unchecked, this will further oxidize to the carboxylic acid.
The Causality:
-
Trigger: Exposure to air (O₂) + Light + Room Temperature.
-
Catalyst: Trace transition metals (Fe, Cu) often found in non-demineralized glassware can accelerate this radical chain reaction.
Q2: We observe a "des-bromo" impurity (M-79 peak) in LC-MS after exposing the solution to ambient light. Why?
Diagnosis: Photolytic Dehalogenation (Homolysis). Mechanism: The Carbon-Bromine (C-Br) bond energy (~280 kJ/mol) is lower than C-H or C-C bonds. UV radiation (even ambient fluorescent light containing UV-A) excites the aromatic ring, leading to homolytic cleavage of the C-Br bond.
-
Pathway: Ar-Br + hν → [Ar• + Br•] → Ar-H (via hydrogen abstraction from solvent).
-
Result: Formation of 3-(4-methylphenyl)propan-1-ol , which is a critical impurity because it is chemically similar but lacks the reactive handle for downstream cross-coupling.
Visualizing the Pathways
The following diagram maps the degradation logic to help you identify impurities based on reaction conditions.
Caption: Figure 1 illustrates the three primary stress vectors: Oxidation (Red), Photolysis (Yellow), and Acid-Catalysis (Green).
Module 2: Storage & Handling Protocols
Q3: What is the "Golden Standard" for long-term storage?
Do not rely on standard refrigeration. Follow this self-validating protocol to ensure integrity >12 months.
| Parameter | Recommendation | Scientific Rationale |
| Temperature | -20°C | Arrhenius equation dictates that reducing T by 10°C halves the degradation rate. |
| Atmosphere | Argon (Ar) | Ar is heavier than N₂ and forms a better "blanket" over the liquid surface, preventing O₂ diffusion. |
| Container | Amber Glass | Blocks UV radiation (<400 nm) to prevent C-Br bond homolysis. |
| Seal | Parafilm + Teflon Tape | Prevents moisture ingress (hygroscopicity) and solvent evaporation. |
Q4: Can I store this compound in DMSO or DMF stock solutions?
Strictly No for long-term storage.
-
Reason: DMSO is an oxidant (Swern-type activity) and can slowly oxidize primary alcohols to aldehydes, especially if trace acid is present.
-
Alternative: Store as a neat oil/solid. If a stock solution is required, use anhydrous Acetonitrile (MeCN) and store at -80°C.
Module 3: Analytical Troubleshooting (HPLC/GC)
Q5: My HPLC baseline is drifting, and I see a "ghost peak" at RRT 1.1. How do I confirm it's the aldehyde?
Troubleshooting Workflow:
-
Check UV Spectrum: The aldehyde carbonyl group (C=O) has a weak n→π* transition around 280-300 nm. The parent alcohol does not. If the impurity absorbs more strongly at 280 nm relative to 254 nm compared to the parent, it is likely the aldehyde.
-
Chemical Test (The "DNP" Dip):
-
Take a TLC plate of your sample.
-
Dip in 2,4-Dinitrophenylhydrazine (2,4-DNP) stain.
-
Result: An orange/red spot confirms the presence of an aldehyde/ketone (Oxidation Product).
-
Q6: How do I repurify a degraded batch without running a full column?
If the impurity is the Aldehyde (<5%) :
-
Protocol: Dissolve in MeOH/CH₂Cl₂ (1:1). Add 0.5 equivalents of Sodium Borohydride (NaBH₄) at 0°C. Stir for 15 mins.
-
Logic: NaBH₄ selectively reduces the aldehyde impurity back to the target alcohol.
-
Workup: Quench with dilute HCl, extract, and dry. This restores the batch yield.
If the impurity is the Des-bromo analog :
-
Protocol: You must perform silica gel chromatography. Chemical restoration is impossible.
Visualizing the Troubleshooting Logic
Caption: Figure 2 outlines the decision matrix for distinguishing between oxidative and photolytic degradation.
References
Technical Support Center: Effective Purification of Crude 3-(2-Bromo-4-methylphenyl)propan-1-ol
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of crude 3-(2-Bromo-4-methylphenyl)propan-1-ol. Moving beyond simple protocols, this document explains the causality behind experimental choices, offering robust troubleshooting strategies to ensure the highest purity for your compound, a critical building block in pharmaceutical synthesis.
Section 1: Understanding the Challenge: Common Impurities & Initial Assessment
A successful purification strategy begins with a clear understanding of the potential impurities. The synthesis of this compound, often via a Grignard reaction or similar organometallic routes, can introduce a variety of byproducts and unreacted starting materials.[1][2]
FAQs: Impurity Profiling
Q1: What are the most likely impurities in my crude this compound reaction mixture?
A1: Based on common synthetic pathways, your crude product may contain several distinct classes of impurities. The primary contaminants typically include unreacted starting materials and byproducts from side reactions inherent to the use of highly reactive organometallic reagents.[3]
Table 1: Profile of Common Impurities
| Impurity Class | Specific Example(s) | Source | Relative Polarity |
| Unreacted Starting Materials | 1-Bromo-2-iodo-4-methylbenzene, Magnesium turnings | Incomplete reaction | Non-polar to Polar |
| Grignard-Related Byproducts | Biphenyl-type homocoupling products (e.g., 2,2'-diiodo-5,5'-dimethyl-1,1'-biphenyl) | Wurtz-type coupling of the aryl halide | Very Non-polar |
| Quenched Reagent | 4-Bromotoluene | Reaction of the Grignard reagent with trace water/protons[3] | Non-polar |
| Solvent & Work-up Artifacts | Residual ether, inorganic salts (e.g., MgBr₂) | Synthesis solvent and aqueous work-up | Variable |
Q2: How can I get a quick preliminary assessment of my crude product's purity before attempting a large-scale purification?
A2: Thin-Layer Chromatography (TLC) is the most efficient and cost-effective method for this initial assessment.[4][5] It provides a qualitative snapshot of the number of components in your mixture and helps in developing a solvent system for column chromatography. Spot your crude material on a silica gel TLC plate and elute with a solvent system of intermediate polarity, such as 20-30% ethyl acetate in hexanes. The desired alcohol product is moderately polar and should have an Rf value between 0.2 and 0.4. Non-polar impurities will travel further up the plate (higher Rf), while highly polar impurities will remain near the baseline (lower Rf).
Section 2: The First Line of Defense: Liquid-Liquid Extraction
Liquid-liquid extraction is a fundamental purification step used to perform the initial "clean-up" of the reaction mixture, primarily to remove inorganic salts and highly polar or acidic/basic impurities before proceeding to more refined techniques like chromatography.[6][7][8][9]
Troubleshooting Guide: Aqueous Work-up
Q3: I've formed a persistent emulsion between the organic and aqueous layers during extraction. How can I break it?
A3: Emulsion formation is common when reaction mixtures contain fine particulates or amphiphilic molecules. To resolve this:
-
Add Brine: Introduce a saturated aqueous solution of sodium chloride (NaCl). This increases the ionic strength and density of the aqueous phase, which helps to force the separation of the two layers.
-
Gentle Swirling: Avoid vigorous shaking. Instead, gently swirl or rock the separatory funnel.
-
Filtration: Pass the entire mixture through a pad of Celite® or glass wool to remove fine particulate matter that may be stabilizing the emulsion.
Q4: My product seems to have poor recovery after the aqueous work-up. Where could it have gone?
A4: Product loss during extraction can occur for several reasons:
-
Incorrect pH: The hydroxyl group of your product is weakly acidic. If your aqueous wash is too basic (pH > 12), you may be deprotonating the alcohol and partitioning it into the aqueous layer. Ensure your washes are neutral or slightly acidic.
-
Insufficient Extraction: Perform multiple extractions with smaller volumes of organic solvent (e.g., 3 x 50 mL) rather than a single extraction with a large volume (1 x 150 mL). This is mathematically more efficient at recovering the product.
-
Solvent Choice: Ensure you are using a water-immiscible organic solvent in which your product is highly soluble, such as ethyl acetate or diethyl ether.
Experimental Protocol: Standard Extractive Work-up
-
Carefully quench the reaction mixture by slowly adding it to a beaker of saturated aqueous ammonium chloride (NH₄Cl) solution cooled in an ice bath.
-
Transfer the quenched mixture to a separatory funnel.
-
Add an appropriate organic solvent (e.g., ethyl acetate) and gently mix the layers.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Wash the organic layer sequentially with water and then with brine.
-
Drain the organic layer into a clean flask, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
Section 3: The Workhorse Technique: Flash Column Chromatography
For separating this compound from organic impurities of differing polarities, flash column chromatography is the most powerful and commonly used technique.[10][11] It utilizes a stationary phase (typically silica gel) and a mobile phase (solvent eluent) to separate compounds based on their differential adsorption.[10]
Troubleshooting Guide: Flash Column Chromatography
Q5: How do I select the optimal solvent system (mobile phase) for my separation?
A5: The ideal solvent system is determined using TLC. The goal is to find a solvent mixture where the desired product has an Rf value of approximately 0.25-0.35.[4] This provides the best balance between resolution and elution time. For your moderately polar alcohol, a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate) is the standard choice.[12][13][14]
Table 2: Adjusting Solvent Polarity based on TLC Results
| Observed TLC Result (Product Spot) | Interpretation | Action |
| Rf ≈ 0.0 - 0.1 | Solvent is not polar enough. Product is stuck to the silica. | Increase the proportion of the polar solvent (e.g., increase % Ethyl Acetate). |
| Rf ≈ 0.25 - 0.35 | Optimal Polarity. | Use this solvent system for the column. |
| Rf ≈ 0.8 - 1.0 | Solvent is too polar. Product is eluting too quickly with no separation. | Decrease the proportion of the polar solvent (e.g., decrease % Ethyl Acetate). |
Q6: My product is eluting as a broad, streaky band instead of a tight spot. What causes this and how can I fix it?
A6: Band broadening or "tailing" can be caused by several factors:
-
Sample Overload: You have loaded too much crude material onto the column. A general rule is to use a silica gel-to-crude product mass ratio of at least 50:1.
-
Poor Solubility: The compound may be poorly soluble in the eluent, causing it to streak as it moves down the column. If this occurs, consider switching to a different solvent system where the compound has better solubility.
-
Acidic Silica: Silica gel is slightly acidic and can strongly interact with polar groups like alcohols, causing tailing. You can mitigate this by adding a very small amount (0.1-0.5%) of triethylamine to your eluent to neutralize the acidic sites on the silica.
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis: Determine the optimal solvent system as described in Q5.
-
Column Packing: Pack a glass column with silica gel as a slurry in the non-polar component of your eluent (e.g., hexanes).
-
Sample Loading: Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. Carefully add this dry-loaded sample to the top of the packed column.
-
Elution: Begin eluting the column with your pre-determined solvent system. You can use an isocratic (constant solvent mixture) or gradient (gradually increasing polarity) elution.[15]
-
Fraction Collection: Collect the eluent in a series of test tubes.
-
Purity Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Section 4: For High Purity Solids: Recrystallization
If your product is a solid (or can be induced to crystallize), recrystallization is an excellent final purification step to remove minor impurities and obtain material of very high purity. The principle relies on the differential solubility of a compound in a hot versus a cold solvent.[16][17]
Troubleshooting Guide: Recrystallization
Q7: I've dissolved my compound in hot solvent and cooled the solution, but no crystals have formed. What should I do?
A7: This is a common issue known as supersaturation. To induce crystallization:
-
Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide nucleation sites for crystal growth.
-
Seed Crystals: Add a tiny crystal of pure product to the solution. This acts as a template for new crystals to grow upon.
-
Reduce Volume: You may have used too much solvent. Gently heat the solution to evaporate a small amount of the solvent to increase the concentration, then allow it to cool again.[18]
Q8: How do I choose the right solvent for recrystallization?
A8: The ideal solvent is one in which your compound is highly soluble at the solvent's boiling point but poorly soluble at low temperatures (e.g., in an ice bath).[16][19][20] Additionally, the impurities should either be very soluble in the cold solvent (to remain in solution) or insoluble in the hot solvent (to be filtered out).[19] For an aromatic alcohol, good starting points for screening include alcohols (ethanol, isopropanol) or mixed solvent systems like ethyl acetate/hexanes or toluene/hexanes.
Experimental Protocol: Solvent Screening for Recrystallization
-
Place a small amount (~20-30 mg) of your crude solid into a test tube.
-
Add a potential solvent dropwise at room temperature. If the solid dissolves immediately, the solvent is unsuitable.
-
If the solid is insoluble at room temperature, heat the test tube gently.[21]
-
If the solid dissolves completely when hot, it is a potentially good solvent.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath.
-
A good solvent will result in the formation of a large quantity of crystals upon cooling.
Section 5: For High-Boiling Liquids: Vacuum Distillation
Given that this compound has a high boiling point, distillation at atmospheric pressure is not feasible as it would likely lead to decomposition.[22] Vacuum distillation lowers the boiling point of the liquid, allowing it to be distilled at a lower, safer temperature.[22][23] This method is excellent for separating your liquid product from non-volatile impurities or impurities with a significantly different boiling point.
Troubleshooting Guide: Vacuum Distillation
Q9: My compound appears to be decomposing (turning dark) in the distillation flask even under vacuum. Why?
A9: This indicates that the temperature is still too high, or the vacuum is not low enough.
-
Improve Vacuum: Check your entire apparatus for leaks. Ensure all joints are properly sealed with vacuum grease. A lower pressure will further decrease the boiling point.
-
Heating Control: Use a heating mantle with a stirrer and ensure even heating. Avoid "hot spots" which can cause localized decomposition. The temperature of the heating bath should only be about 20-30 °C higher than the boiling point of the liquid at that pressure.[22]
Q10: The pressure in my distillation setup is fluctuating. What is the cause?
A10: An unstable vacuum is usually due to leaks or "bumping" of the liquid.
-
Check for Leaks: Systematically check every joint and connection point.
-
Prevent Bumping: Ensure smooth boiling by using a magnetic stir bar in the distillation flask or by adding a few boiling chips. Vigorous, uncontrolled boiling (bumping) will cause pressure fluctuations.
References
-
Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from Wikipedia. [Link]
-
University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from University of York. [Link]
-
Syrris. (n.d.). Liquid-Liquid Extraction: An Overview. Retrieved from Syrris. [Link]
-
Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Retrieved from Scribd. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from Mettler Toledo. [Link]
-
University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from University of Rochester. [Link]
-
Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selectio nn. Retrieved from Science Learning Center. [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. [Link]
-
Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Extraction and Drying. Retrieved from Cooperative Organic Chemistry Student Laboratory Manual. [Link]
-
Elmhurst University. (n.d.). Liquid Extraction. Retrieved from Elmhurst University. [Link]
-
Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from Phenomenex. [Link]
-
Membrane Solutions. (n.d.). Column Chromatography Notes. Retrieved from Membrane Solutions. [Link]
-
The Baran Laboratory. (2013). Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. Retrieved from The Baran Laboratory. [Link]
-
Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. Retrieved from Sorbent Technologies, Inc. [Link]
-
Phenomenex. (2025). Flash Chromatography: Principles & Applications. Retrieved from Phenomenex. [Link]
-
University of Rochester. (n.d.). How To: Purify by Distillation. Retrieved from University of Rochester. [Link]
-
Velier. (n.d.). Alcohol from head to tail. Retrieved from Velier. [Link]
-
Jasperse, J. (n.d.). Grignard Reaction. Retrieved from Minnesota State University Moorhead. [Link]
-
Difford's Guide. (n.d.). Distillation - The science of distillation. Retrieved from Difford's Guide. [Link]
-
Homework.Study.com. (n.d.). How do typical impurities arise in the Grignard reaction?. Retrieved from Homework.Study.com. [Link]
-
Nedstar. (2025). The art of alcohol distillation. Retrieved from Nedstar. [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from UCLA. [Link]
-
University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved from University of Colorado Boulder. [Link]
-
Barrell Craft Spirits. (2021). WHAT IS THE PROCESS OF DISTILLING AN ALCOHOLIC BEVERAGE?. Retrieved from Barrell Craft Spirits. [Link]
-
University of Rochester. (n.d.). Purification: How To. Retrieved from University of Rochester. [Link]
-
PraxiLabs. (2022). Recrystallization Definition, Principle &Purpose. Retrieved from PraxiLabs. [Link]
-
ChemBAM. (2023). Biro Column Chromatography. Retrieved from ChemBAM. [Link]
-
Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. Retrieved from Reddit. [Link]
-
Chemistry Steps. (2025). The Grignard Reaction Mechanism. Retrieved from Chemistry Steps. [Link]
-
HPLC Troubleshooting Guide. (n.d.). Retrieved from hplctroubleshooting.com. [Link]
-
Organic Chemistry Tutor. (2023). The Grignard Reaction | Synthesis of Alcohols. Retrieved from YouTube. [Link]
-
Environmental Science and Pollution Research. (2020). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Retrieved from Springer. [Link]
-
Massey University. (n.d.). Impurity profiling and synthesis of a series of analogues and isomers of Bromo-DragonFLY. Retrieved from Massey University. [Link]
-
Waters Corporation. (2025). LC Purification Troubleshooting Guide. Retrieved from Waters Corporation. [Link]
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Troubleshooting common issues in reactions involving 3-(2-Bromo-4-methylphenyl)propan-1-OL
This guide serves as a technical support resource for researchers working with 3-(2-Bromo-4-methylphenyl)propan-1-ol (CAS: Derivative of 36276-24-1 family).[1] This molecule is a bifunctional scaffold featuring an aryl bromide and a primary alcohol, separated by a flexible propyl linker.
This specific geometry makes it a "privileged structure" for synthesizing 7-methylchroman derivatives, but it also introduces significant chemoselectivity challenges during cross-coupling or oxidation reactions.[1]
Status: Operational Analyst: Senior Application Scientist Scope: Cross-Coupling, Cyclization, Grignard Formation, Oxidation[1]
Module 1: The "Cyclization Trap" (Intramolecular vs. Intermolecular)
Issue: You are attempting a Suzuki or Buchwald-Hartwig coupling at the aryl bromide site, but you are isolating 7-methylchroman (cyclized product) or observing low yields of the biaryl product.
Diagnosis: The 3-carbon linker places the terminal hydroxyl group in perfect proximity to the aryl bromide to form a 6-membered ring (chroman). Under basic conditions (standard for Suzuki/Buchwald), the alkoxide is generated.[1] Palladium facilitates the intramolecular C-O bond formation (reductive elimination) faster than the intermolecular cross-coupling due to the high effective molarity of the intramolecular nucleophile (the "Ortho Effect").
Troubleshooting Protocol:
| Variable | For Intermolecular Coupling (Prevent Cyclization) | For Intramolecular Cyclization (Promote Chroman) |
| Protecting Group | Mandatory. Use TBDMS (Silyl) or THP (Acetal).[1] The free -OH will compete. | None. Free -OH is the nucleophile. |
| Concentration | High (0.5 M - 1.0 M) to favor bimolecular collision.[1] | Low (< 0.1 M) to favor unimolecular cyclization. |
| Base | Weak bases (K₃PO₄, K₂CO₃).[1][2][3] Avoid NaOtBu. | Strong bases (NaOtBu, NaH) accelerate deprotonation.[1] |
| Catalyst/Ligand | Bulky, electron-rich ligands (e.g., SPhos , XPhos ) favor C-C coupling.[1] | Pd(OAc)₂ + BINAP or DPPF .[1] Bidentate ligands stabilize the metallacycle. |
Expert Insight: If you must couple without protection, use a boronic acid excess (2.0 equiv) and a biphasic solvent system (Toluene/Water) with a weak inorganic base.[1] The water solvates the base, reducing the concentration of active alkoxide in the organic phase where the catalyst resides.
Module 2: Grignard Reagent Failure
Issue: The reaction with Magnesium turnings stalls, or the Grignard reagent forms but yields the protonated product (1-propyl-3-methylbenzene) upon quenching, rather than the desired addition product.
Diagnosis:
The primary alcohol proton is acidic (
Corrective Workflow:
-
Do NOT use "Double Grignard": Some protocols suggest using 2 equivalents of R-MgX (one to deprotonate, one to react).[1] This is inefficient and leads to solubility issues with the magnesium alkoxide aggregates.
-
The "Land War" Strategy (Protection):
-
Step 1: Protect alcohol as THP ether (DHP, cat.[1] PTSA).[1] THP is stable to Grignard conditions and easily removed with mild acid later.
-
Step 2: Form Grignard.[4] Use iodine (I₂) or 1,2-dibromoethane to activate the Mg turnings.[1] The 4-methyl group makes the aryl bromide slightly electron-rich, slowing down oxidative insertion compared to electron-deficient systems.
-
Step 3: React with electrophile.
-
Step 4: Acidic workup (cleaves THP simultaneously if pH < 2 and time permits, otherwise separate deprotection step).[1]
-
Module 3: Oxidation to Aldehyde (Stability Issues)
Issue: Oxidation of the alcohol to the aldehyde results in a mixture of products or decomposition.
Diagnosis: The resulting aldehyde, 3-(2-bromo-4-methylphenyl)propanal, is susceptible to:
-
Over-oxidation to the carboxylic acid.
-
Radical scrambling if radical-based oxidants are used (due to the benzylic position proximity).
Recommended Reagents:
-
Best: Dess-Martin Periodinane (DMP). Buffered conditions (NaHCO₃). Mild, room temp, avoids acidic side reactions.
-
Alternative: Swern Oxidation. (DMSO, Oxalyl Chloride, Et₃N).[1] Highly effective but requires strict -78°C control to prevent side reactions with the aryl bromide.
-
Avoid: Jones Reagent (CrO₃/H₂SO₄). The strong acid will likely cause cyclization of the aldehyde hydrate or over-oxidation.
Visual Troubleshooting Logic
The following diagram illustrates the decision matrix for processing this scaffold based on your target outcome.
Caption: Decision tree for selecting reaction conditions based on the competing reactivity of the hydroxyl and aryl bromide moieties.
FAQ: Frequently Asked Questions
Q: Can I use the crude material from the reduction of 3-(2-bromo-4-methylphenyl)propanoic acid? A: Yes, but ensure all Borane or Lithium Aluminum Hydride (LAH) is quenched.[1] Residual boron species can interfere with Pd-catalyzed coupling. A standard workup with Rochelle's salt is recommended before attempting any catalytic step.
Q: Why is my 7-methylchroman product contaminated with dimer? A: This is likely the intermolecular ether. You ran the reaction too concentrated. Dilute to 0.05 M. The intramolecular reaction is zero-order in concentration (unimolecular), while the dimer formation is second-order. Dilution penalizes the dimer squared, favoring the ring.
Q: Is the methyl group at position 4 important? A: Yes. It acts as an electron-donating group (EDG).[1] In Pd-catalysis, this makes the Oxidative Addition step (Pd inserting into C-Br) slightly easier than in a non-substituted ring, but it makes the Reductive Elimination step slightly slower.[1] Adjust your ligand accordingly (use bulky phosphines like t-BuXPhos to accelerate reductive elimination).[1]
References
-
Wolfe, J. P., & Buchwald, S. L. (1999). Palladium-Catalyzed Intramolecular Etherification. Journal of the American Chemical Society.[5]
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
-
Master Organic Chemistry. (2015). Protecting Groups In Grignard Reactions.
-
WuXi AppTec. (2024).[1] How to Wisely Design Conditions for Buchwald-Hartwig Couplings.
Sources
Strategies for scaling up the production of 3-(2-Bromo-4-methylphenyl)propan-1-OL
Technical Support Center: Scale-Up Strategies for 3-(2-Bromo-4-methylphenyl)propan-1-ol
Part 1: Process Overview & Strategic Logic
The Challenge: Scaling the production of This compound requires navigating a "chemical minefield." The molecule contains an aryl bromide moiety that is highly susceptible to hydrogenolysis (de-bromination) during standard reduction protocols. Furthermore, the 1,2,4-substitution pattern creates steric crowding that can impede reaction kinetics.
The Solution: The "Soft-Touch" Sequential Reduction To ensure scalability and purity, we recommend a Knoevenagel-Hydrogenation-Reduction sequence. This pathway avoids the use of unstable Grignard reagents on a large scale and utilizes crystalline intermediates that allow for purification without expensive column chromatography.
The Validated Workflow
-
Carbon Extension: Knoevenagel condensation of 2-bromo-4-methylbenzaldehyde with malonic acid.
-
Chemo-Selective Saturation: Catalytic hydrogenation of the alkene without touching the aryl bromide.
-
Terminal Reduction: Conversion of the carboxylic acid/ester to the primary alcohol using a thermally stable hydride donor.
Part 2: Visualizing the Critical Path
The following diagram illustrates the optimized workflow, highlighting critical control points (CCPs) where impurities are most likely to form.
Caption: Optimized 3-stage synthesis flow. Note the critical risk of de-bromination at Step 2, requiring specific catalyst selection.
Part 3: Troubleshooting Guides & FAQs
This section addresses specific failure modes reported by process chemists during scale-up.
Phase 1: Carbon Extension (Knoevenagel)
Q1: The reaction stalls at 70% conversion. Adding more base doesn't help. What is wrong?
-
Diagnosis: Water inhibition. The Knoevenagel condensation is an equilibrium process driven by the removal of water. On a larger scale, the surface-area-to-volume ratio decreases, making passive evaporation inefficient.
-
Corrective Action: Implement a Dean-Stark trap or use a molecular sieve bed in the reflux loop. Ensure you are using a high-boiling solvent like Toluene or Xylene to facilitate azeotropic water removal.
-
Self-Validating Check: Monitor the water collection in the trap. If collection stops, the reaction has likely reached equilibrium or completion.
Q2: My product solidifies in the reactor during cooling, trapping impurities.
-
Diagnosis: Uncontrolled crystallization (Crash precipitation).
-
Corrective Action: Do not cool rapidly to 0°C. Implement a controlled cooling ramp (e.g., 10°C/hour) with vigorous agitation. If the product ("Intermediate A") is too insoluble, consider converting it immediately to the methyl ester (via MeOH/H₂SO₄) which is often a liquid or low-melting solid, easier to handle in flow.
Phase 2: Selective Hydrogenation (The "Des-Bromo" Danger)
Q3: I am seeing 5-10% of the "des-bromo" impurity (3-(4-methylphenyl)propanoic acid). How do I stop this?
-
Diagnosis: You are likely using Palladium on Carbon (Pd/C). Pd is excellent for hydrogenolysis of aryl halides, which is exactly what you don't want here.
-
Corrective Action: Switch catalysts immediately.
-
Option A (Best for Purity): Use Wilkinson’s Catalyst (
) in benzene/ethanol. It is highly selective for alkenes and rarely touches aryl bromides under standard pressure [1]. -
Option B (Cheaper/Scalable): Use Cobalt(II) Chloride (CoCl₂) with NaBH₄ . This generates "cobalt boride" in situ, which selectively reduces conjugated double bonds without affecting the aryl halide [2].
-
-
Protocol Adjustment: If you must use Pd/C, poison the catalyst with diphenylsulfide or use 5% Pt/C (sulfided) , which has much lower activity toward C-Br bonds.
Q4: The hydrogenation is incredibly slow (24+ hours).
-
Diagnosis: Steric hindrance from the ortho-bromo group. The bulky bromine atom blocks the approach of the catalyst to the double bond.
-
Corrective Action: Increase hydrogen pressure to 5–10 bar (using an autoclave). If using Wilkinson's catalyst, ensure the solvent is strictly degassed, as oxygen irreversibly oxidizes the catalyst.
Phase 3: Final Reduction
Q5: Using Lithium Aluminum Hydride (LAH) caused a massive exotherm and a fire hazard. Is there a safer alternative?
-
Diagnosis: LAH is generally unsuitable for kilo-scale operations due to its pyrophoric nature and the formation of viscous aluminum salts during quench.
-
Corrective Action: Switch to Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) .
-
Why: It is soluble in toluene (no slurry handling), thermally stable up to 200°C, and non-pyrophoric in air [3].
-
Process: Dropwise addition of Red-Al solution to the ester/acid at 0–20°C.
-
-
Alternative: Use Borane-Dimethyl Sulfide (BH₃[1]·DMS) . It is highly chemoselective for carboxylic acids in the presence of halides. Note: Ensure efficient scrubbing of DMS off-gas.
Part 4: Data & Specifications
Table 1: Comparison of Reduction Reagents for Step 3
| Reagent | Selectivity (vs. Aryl-Br) | Scalability Hazard | Cost | Recommendation |
| LiAlH₄ | Moderate (Risk of attack) | High (Pyrophoric solid) | Low | Avoid >100g |
| Red-Al | High | Low (Liquid, soluble) | Medium | Preferred for Scale |
| BH₃·THF | Very High | Medium (Unstable storage) | High | Good for Lab Scale |
| NaBH₄/I₂ | High | Low (In situ generation) | Low | Excellent Low-Cost Alternative |
Table 2: Key Impurity Profile
| Impurity Name | Structure Note | Origin | Removal Strategy |
| Des-bromo Analog | Missing Br at Pos 2 | Over-reduction in Step 2 | Change Catalyst (Use Rh or Pt-S) |
| Dimer | C-C coupling of two rings | Heck-type side reaction | Lower Temp; Remove Pd residues |
| Over-reduced Alkane | Alcohol | Acidic reduction conditions | Control pH during quench |
Part 5: Experimental Protocol (Scale-Up Ready)
Synthesis of 3-(2-Bromo-4-methylphenyl)propanoic acid (Intermediate B)
-
Setup: A 5L reactor equipped with a mechanical stirrer, reflux condenser, and Dean-Stark trap.
-
Charging: Charge 2-Bromo-4-methylbenzaldehyde (500 g, 2.51 mol), Malonic Acid (313 g, 3.01 mol), and Pyridine (1.0 L).
-
Catalysis: Add Piperidine (25 mL) as the catalyst.
-
Reaction: Heat to reflux (115°C). Monitor water collection. Reaction is complete when CO₂ evolution ceases and water collection stops (~4-6 hours).
-
Workup: Cool to 50°C. Pour into ice-cold HCl (10% solution, 3 L) to precipitate the cinnamic acid derivative. Filter and wash with water.
-
Selective Reduction (The "Cobalt Method"):
-
Suspend the wet cake in Methanol (2.5 L).
-
Add CoCl₂·6H₂O (12 g, 2 mol%).
-
Cool to 0°C. Slowly add NaBH₄ (190 g) in portions. Caution: Hydrogen gas evolution.
-
Mechanism:[1][][3][4][5] The in-situ black cobalt boride catalyst reduces the alkene rapidly.
-
Check: TLC should show disappearance of the UV-active conjugated acid spot.
-
-
Isolation: Acidify with HCl, extract with Ethyl Acetate, and concentrate.
-
Yield Target: >85% over two steps.[][6]
-
References
-
Osborn, J. A., et al. (1966). "The Preparation and Properties of Tris(triphenylphosphine)halogenorhodium(I) and Some Reactions Thereof Including Catalytic Homogeneous Hydrogenation of Olefins and Acetylenes." Journal of the Chemical Society A, 1711–1732. Link
-
Satoh, T., et al. (1969). "Sodium Borohydride-Transition Metal Salt Systems as Reducing Agents." Chemical and Pharmaceutical Bulletin, 17(7), 1395-1399. Link
-
Vit, J. (1970). "Red-Al: A Versatile Reducing Agent." Eastman Organic Chemical Bulletin, 42(3). Link
-
Ramanathan, A., & Jimenez, L. S. (2010).[7] "Reductive Dehalogenation of Aryl Bromides and Chlorides." Synthesis, 2010(2), 217-220.[7] Link
Sources
- 1. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. (3-BroMo-4-Methylphenyl)Methanol synthesis - chemicalbook [chemicalbook.com]
- 5. CN102211994B - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid - Google Patents [patents.google.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
Preventing over-bromination in the synthesis of brominated aromatic compounds
Welcome to the technical support center for aromatic synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the common yet challenging issue of over-bromination in electrophilic aromatic substitution reactions. Our goal is to provide you with the mechanistic insights and practical, field-proven strategies required to achieve high selectivity for your desired mono-brominated products.
Section 1: Understanding the "Why": The Root Causes of Over-bromination
Before troubleshooting, it's critical to understand the underlying principles that lead to undesired polybromination. Electrophilic aromatic substitution (EAS) is governed by the electronic nature of the aromatic ring.
-
The Activating Nature of Substituents : When an activating group (e.g., -OH, -OR, -NHR, -Alkyl) is present on an aromatic ring, it donates electron density, making the ring more nucleophilic and thus more reactive towards electrophiles like bromine.[1][2]
-
The Product is More Reactive than the Starting Material : A crucial, often overlooked, factor is that the initial mono-brominated product can be more reactive towards further bromination than the original substrate. Halogens are generally considered deactivating groups due to their inductive electron withdrawal. However, they are ortho, para-directing because the lone pairs on the bromine atom can stabilize the cationic intermediate (the arenium ion) through resonance.[1] For highly activated systems, like phenols or anilines, the powerful activating effect of the initial substituent dominates, and the addition of a bromine atom does not sufficiently deactivate the ring to prevent subsequent rapid additions at the remaining activated ortho and para positions.[1][2]
This inherent reactivity profile is the primary reason why reactions involving substrates like phenol can be difficult to control, often leading to the formation of tri-brominated products almost instantaneously.[1][2]
Section 2: Troubleshooting & FAQs - A Mechanistic Approach
This section addresses common experimental issues in a question-and-answer format, providing both the rationale and actionable solutions.
Q1: My reaction is yielding significant di- and tri-brominated products. Where do I start troubleshooting?
This is the most common issue, especially with electron-rich aromatic compounds. A systematic approach is key. You are essentially in a race; the rate of the first bromination needs to be significantly faster than the second and third. Your troubleshooting should focus on modulating the factors that control these relative reaction rates: the reactivity of the brominating agent, temperature, and catalyst choice.
The following questions will guide you through a logical troubleshooting workflow.
Q2: Is my brominating agent too reactive? A guide to choosing the right tool for the job.
Yes, this is often the primary culprit. Molecular bromine (Br₂) is a highly reactive electrophile, especially in the presence of a Lewis acid catalyst, and can be indiscriminate with activated substrates.[1][3] The solution is to use a milder, more selective source of electrophilic bromine.
The key advantage of reagents like N-Bromosuccinimide (NBS) is that they provide a low, steady-state concentration of Br₂ in the reaction mixture, which helps to avoid the rapid, uncontrolled reactions seen with bulk Br₂.[4] This kinetic control is crucial for selectivity.
Table 1: Comparison of Common Brominating Agents
| Reagent | Formula | Reactivity | Selectivity | Typical Solvents | Key Considerations |
| Molecular Bromine | Br₂ | Very High | Low | CH₂Cl₂, CCl₄, Acetic Acid | Highly corrosive and volatile. Often requires a Lewis acid catalyst for less activated rings.[3][5] |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | Moderate | High | CH₃CN, THF, DMF, CH₂Cl₂ | Excellent for selective mono-bromination of activated rings.[6][7] Easy to handle crystalline solid.[8] |
| Pyridinium Tribromide | C₅H₅NHBr₃ | Low-Moderate | High | Acetic Acid, THF | Solid reagent, easier to handle than Br₂. Releases bromine slowly. |
| 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | C₅H₆Br₂N₂O₂ | Moderate | High | CH₂Cl₂, CH₃CN | Provides two equivalents of electrophilic bromine. Offers good selectivity. |
Recommendation: For a highly activated substrate where you are observing over-bromination with Br₂, switching to N-Bromosuccinimide (NBS) is the first and most effective change to implement.[6][9]
Q3: How can I leverage temperature and reaction time to my advantage?
Temperature is a powerful tool for controlling reaction selectivity, based on the principles of kinetic versus thermodynamic control.[10][11]
-
Kinetic vs. Thermodynamic Control : In many competing reactions, the product that forms fastest (the kinetic product) has the lowest activation energy barrier.[12] The most stable product (the thermodynamic product) may have a higher activation barrier.[10][13] Over-bromination products are often kinetically favored, especially at higher temperatures where activation energy barriers are more easily overcome.
-
Actionable Strategy : By significantly lowering the reaction temperature (e.g., to 0 °C or even -78 °C), you reduce the available thermal energy.[14] This ensures that only the lowest activation energy pathway—ideally, the formation of your desired mono-bromo product—can proceed at a reasonable rate. The subsequent bromination steps, which may have slightly higher activation energies, are effectively "frozen out."[7][14]
Experimental Protocol: Temperature Screening
-
Set up three identical small-scale reactions of your substrate.
-
Run the reactions at Room Temperature (~20 °C), 0 °C (ice bath), and -78 °C (dry ice/acetone bath).
-
Slowly add your brominating agent (e.g., 1.05 eq. of NBS).
-
Monitor all three reactions by TLC or LC-MS over time.
-
Compare the product ratios. You will often find that mono-bromo selectivity increases dramatically at lower temperatures.[14]
Q4: My Lewis acid catalyst seems to be the problem. How do I tune its activity?
Lewis acids (e.g., FeBr₃, AlCl₃) are used to activate molecular bromine by polarizing the Br-Br bond, creating a much more potent electrophile (a "Br⁺" equivalent).[5] This is essential for brominating deactivated or moderately activated rings.[3] However, for an already electron-rich aromatic ring, this super-electrophile is often overkill and aggressively promotes polybromination.
Troubleshooting Steps:
-
Reduce Catalyst Loading: If you need a catalyst, try reducing the amount from stoichiometric to a truly catalytic quantity (e.g., 0.1 eq. or less).
-
Use a Milder Lewis Acid: Switch from a strong Lewis acid like AlCl₃ to a milder one like FeCl₃ or ZnCl₂.
-
Eliminate the Catalyst Entirely: For highly activated rings such as phenols, anilines, or even anisole, a Lewis acid is often unnecessary.[1][2] The inherent nucleophilicity of the ring is sufficient to react with Br₂ or, preferably, a milder source like NBS.[1]
Q5: Could my choice of solvent be promoting over-bromination?
Yes, the solvent can have a marked effect on selectivity.[15] Polar, coordinating solvents can stabilize the charged intermediates in the reaction, potentially altering reaction rates. While a comprehensive guide is substrate-dependent, some general principles apply:
-
Polar Aprotic Solvents: Solvents like acetonitrile (CH₃CN) or tetrahydrofuran (THF) are often used with NBS and can lead to high para-selectivity.[7]
-
Non-Polar Solvents: Dichloromethane (CH₂Cl₂) and carbon tetrachloride (CCl₄) are common choices that often provide good results and predictable selectivity.[16]
-
Protic Solvents: Solvents like acetic acid can participate in the reaction or alter the nature of the brominating species, which can be beneficial or detrimental depending on the specific substrate.
If you are experiencing issues, changing the solvent is a valid troubleshooting step. A common and effective combination for selective mono-bromination is NBS in acetonitrile or dichloromethane .[7][16]
Q6: When should I consider a protecting group strategy?
A protecting group strategy is an excellent, albeit more synthetically intensive, approach when other methods fail to provide the desired selectivity. This is particularly useful for powerful activating groups like phenols (-OH) and anilines (-NH₂).
Example Workflow for a Phenol:
-
Protect: Convert the highly activating -OH group into a less activating ester (e.g., acetate) or ether. This "tames" its directing ability.
-
Brominate: Perform the bromination on the less-activated, protected substrate. You now have much better control and can achieve selective mono-bromination.
-
Deprotect: Remove the protecting group (e.g., by hydrolysis) to reveal the desired brominated phenol.
This multi-step process adds synthetic complexity but often provides unparalleled control over regioselectivity.
Section 3: Visualizing the Process
To better understand the challenges and solutions, the following diagrams illustrate the key concepts.
Diagram 1: The Kinetic Challenge of Over-bromination
Caption: Competitive reaction pathways in aromatic bromination.
Diagram 2: Troubleshooting Workflow for Over-bromination
Caption: A decision tree for troubleshooting over-bromination.
References
- N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. (2025, July 8). Vertex AI Search.
- Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific
- Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. (2021, July 28). Royal Society of Chemistry.
- N-Bromosuccinimide - A Selective, Mild Substitute for Bromine. (2025, August 7).
- N-Bromosuccinimide (NBS). Organic Chemistry Portal.
- A first-line brominating agent: describing N-bromosuccinimide (NBS). (2022, March 22). Chemia.
- Electrophilic Aromatic Substitution - Making Molecules. (2025, June 19). Making Molecules.
- Selectivity of Aryl and Benzylic Bromin
- Effect of solvent and temperature on the a-bromination of acetophenone with NBS under microwave irradiation.
- Electrophilic Aromatic Substitution: The Six Key Reactions. (2025, February 28). Master Organic Chemistry.
- A Researcher's Guide to Kinetic vs. Thermodynamic Control in Chemical Reactions. Benchchem.
- Discuss the role of lewis acid in the preparation of aryl bromide and chloride in the dark. (2018, September 29). Toppr.
- Ch12: Aromatic halogen
- Thermodynamic and kinetic reaction control. Wikipedia.
- Thermodynamic vs Kinetic Products. (2012, February 9). Master Organic Chemistry.
- Reagent Friday: NBS (N-Bromo Succinimide). (2011, June 10). Master Organic Chemistry.
- Electrophilic Aromatic Substitution. University of West Florida.
- Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (2014, March 20).
- Sustainable Aerobic Bromination with Controllable Chemoselectivity. (2023, December 28). ACS Omega.
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- 7. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A first-line brominating agent:describing N-bromosuccinimide (NBS):N-bromo compounds(2):Discussion series on bromination/iodination reactions 2 – Chemia [chemia.manac-inc.co.jp]
- 9. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 12. dalalinstitute.com [dalalinstitute.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. mdpi.com [mdpi.com]
- 15. theses.gla.ac.uk [theses.gla.ac.uk]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A comparative analysis of different synthetic routes to 3-(2-Bromo-4-methylphenyl)propan-1-OL
Executive Summary
The synthesis of 3-(2-Bromo-4-methylphenyl)propan-1-ol presents a classic chemoselectivity challenge: installing a 3-carbon alcohol chain while preserving the chemically sensitive aryl bromide moiety. This bromide is a critical handle for downstream diversification (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings), making its retention non-negotiable.
This guide evaluates three distinct synthetic architectures. Route A (Hydroboration) offers the highest regiochemical fidelity. Route B (Heck-Reduction) provides a scalable, albeit longer, workflow using commodity reagents. Route C (Metallation-Oxetane) represents a modern, convergent approach ideal for rapid analog generation.
Route A: The Hydroboration-Oxidation Strategy
Best For: High Regioselectivity & Lab-Scale Purity
This route relies on the anti-Markovnikov addition of borane to an allyl precursor. It is the most direct method to access primary alcohols from alkenes, avoiding the isomerization issues common in acid-catalyzed hydration.
Retrosynthetic Logic
The target is disconnected at the C-OH bond via oxidation of a C-B bond, which traces back to 2-bromo-1-allyl-4-methylbenzene .
Experimental Protocol
Precursor Synthesis: Allylation of 2-bromo-4-methyl-1-iodobenzene using AllylMgBr (0°C, THF).
Step 1: Hydroboration [1]
-
Setup: Flame-dried 3-neck flask,
atmosphere. -
Reagents: Charge 2-bromo-1-allyl-4-methylbenzene (1.0 equiv) in anhydrous THF.
-
Addition: Cool to 0°C. Add
(1.0 M, 0.5 equiv) dropwise. Note: 9-BBN can be used if internal alkene isomerization is observed, but is typically sufficient for terminal alkenes. -
Reaction: Stir at RT for 2 hours.
Step 2: Oxidation [2]
-
Quench: Cool to 0°C. Add 3M NaOH (1.2 equiv) slowly.
-
Oxidation: Add 30%
(1.2 equiv) dropwise. Caution: Exothermic. -
Workup: Stir 1h. Extract with EtOAc. Wash with
(to quench peroxides) and brine.
Mechanistic Pathway (Visualization)
Figure 1: Mechanism of Hydroboration-Oxidation showing syn-addition and retention of configuration.
Performance Data
| Metric | Value | Notes |
| Yield | 82-88% | High efficiency. |
| Regioselectivity | >98:2 | Anti-Markovnikov (primary alcohol) vs Markovnikov. |
| Impurity Profile | Low | Main impurity is residual starting material. |
Route B: The Heck-Reduction Sequence
Best For: Scalability & Commodity Reagents
This route avoids expensive allylating agents and unstable boranes, utilizing robust Pd-catalyzed coupling followed by reduction.
Retrosynthetic Logic
The propyl chain is built via a Heck coupling of 2-bromo-1-iodo-4-methylbenzene with methyl acrylate , followed by saturation of the alkene and reduction of the ester.
Experimental Protocol
Step 1: Selective Heck Coupling
-
Substrate: 2-Bromo-1-iodo-4-methylbenzene (Iodine is far more reactive than Bromine in Pd oxidative addition).
-
Conditions: Methyl acrylate (1.2 equiv),
(2 mol%), , , DMF, 80°C. -
Result: Methyl 3-(2-bromo-4-methylphenyl)acrylate.
Step 2: Selective Hydrogenation (Critical)
-
Challenge: Standard Pd/C +
will de-brominate the ring. -
Solution: Use Wilkinson's Catalyst (
). -
Protocol: Dissolve acrylate in Benzene/EtOH (1:1). Add 5 mol% Rh-catalyst. Pressurize to 3 atm
. Stir 12h.
Step 3: Ester Reduction
-
Reagent:
(in Toluene, -78°C) or (in THF, 0°C). -
Protocol: Add hydride source to ester. Quench with Rochelle's salt (for DIBAL) or Fieser method (for LAH).
Workflow Diagram
Figure 2: Step-wise workflow for the Heck-Reduction route emphasizing chemoselectivity.
Performance Data
| Metric | Value | Notes |
| Overall Yield | 60-70% | Losses accumulate over 3 steps. |
| Selectivity | High | Requires careful catalyst choice in Step 2. |
| Scalability | Excellent | No cryogenic steps (if using LAH); solid intermediates. |
Route C: The Metallation-Oxetane Ring Opening
Best For: Convergence & Speed (Process Intensification)
This route utilizes the high strain energy of oxetane to drive the ring-opening by an aryl-metal species. It constructs the entire carbon skeleton in a single step.
Chemoselectivity Principle
We exploit the kinetic difference in Halogen-Magnesium exchange. The rate of exchange for Ar-I is orders of magnitude faster than Ar-Br.
-
Reagent:
(Turbo Grignard).
Experimental Protocol
-
Metallation: Dissolve 2-Bromo-1-iodo-4-methylbenzene in anhydrous THF. Cool to -40°C.
-
Exchange: Add
(1.05 equiv) dropwise. Stir 30 min.-
Checkpoint: The Iodine is exchanged for MgCl; the Bromine remains untouched.
-
-
Electrophile: Add Oxetane (Trimethylene oxide) (2.0 equiv).
-
Catalysis (Optional but recommended): Add 10 mol%
to facilitate the ring opening if kinetics are sluggish. Warm to RT. -
Workup: Quench with saturated
.
Reaction Pathway[3]
Figure 3: Convergent synthesis via selective Iodine-Magnesium exchange and Oxetane opening.
Performance Data
| Metric | Value | Notes |
| Yield | 75-85% | Very efficient if anhydrous conditions are strict. |
| Step Count | 1 (Convergent) | Fastest "Time-to-Molecule". |
| Safety | Moderate | Requires handling pyrophoric Grignards and strained heterocycles. |
Comparative Analysis Summary
| Feature | Route A: Hydroboration | Route B: Heck-Reduction | Route C: Metallation |
| Starting Material | Allyl-benzene derivative | Aryl Iodide + Acrylate | Aryl Iodide + Oxetane |
| Step Count | 2 | 3 | 1 |
| Overall Yield | High (~85%) | Moderate (~65%) | High (~80%) |
| Atom Economy | High | Low (Phosphine oxides, salts) | Moderate |
| Key Risk | Borane safety; Peroxide handling | Over-reduction (Debromination) | Cryogenic control; Moisture sensitivity |
| Recommendation | Best for Lab Scale | Best for Pilot Plant | Best for Analog Library |
References
-
Brown, H. C., & Zweifel, G. (1961). Hydroboration. VII. Directive Effects in the Hydroboration of Olefins. Journal of the American Chemical Society, 83(11), 2544–2551. Link
-
Heck, R. F. (1968). Acylation, methylation, and carboxyalkylation of olefins by Group VIII metal derivatives. Journal of the American Chemical Society, 90(20), 5518–5526. Link
-
Osborn, J. A., et al. (1966). The Preparation and Properties of Tris(triphenylphosphine)halogenorhodium(I) and Some Reactions Thereof including Catalytic Homogeneous Hydrogenation of Olefins and Acetylenes. Journal of the Chemical Society A, 1711-1732. Link
-
Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333–3336. Link
- Ott, J. L., et al. (2015). Selective Halogen-Magnesium Exchange of 1,2-Dihaloarenes. Journal of Organic Chemistry, 80(10), 5356. (General methodology reference).
Sources
Evaluating the Efficacy of 3-(2-Bromo-4-methylphenyl)propan-1-ol as a Strategic Synthetic Intermediate
An In-Depth Technical Guide for Researchers and Drug Development Professionals
As a senior application scientist, my objective is to provide not just data, but a strategic framework for evaluating chemical intermediates. The utility of a building block like 3-(2-Bromo-4-methylphenyl)propan-1-ol is not merely in its structure, but in its synthetic versatility, efficiency, and the strategic advantages it offers over alternative pathways. This guide provides an in-depth analysis of this intermediate, grounded in established reaction methodologies and comparative data to inform your synthetic design and decision-making.
The molecule possesses two key functional handles that are largely orthogonal in their reactivity: a nucleophilic primary alcohol and an electrophilic aryl bromide. This inherent functionality allows for sequential, selective transformations, making it a valuable scaffold in multi-step syntheses common in pharmaceutical and materials science discovery. The bromine atom, positioned on the aromatic ring, is primed for a host of powerful palladium-catalyzed cross-coupling reactions, which form the cornerstone of its application.
Core Applications: The Power of Palladium-Catalyzed Cross-Coupling
The true value of this compound is realized through its participation in C-C and C-N bond-forming reactions. The aryl bromide moiety is a reliable and reactive partner in several cornerstone transformations of modern organic synthesis.
dot
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Coupling: This reaction is arguably the most widely used method for constructing biaryl structures.[1] The coupling of our aryl bromide intermediate with a variety of aryl or alkyl boronic acids proceeds efficiently.[2] Modern catalyst systems, often employing phosphine ligands, tolerate a wide array of functional groups, meaning the primary alcohol on our intermediate does not require protection.[2][3] The use of aqueous media is also possible, aligning with green chemistry principles.[1][4][5]
-
Buchwald-Hartwig Amination: The formation of C-N bonds is critical in the synthesis of countless pharmaceuticals.[6] The Buchwald-Hartwig amination allows for the direct coupling of the aryl bromide with primary or secondary amines.[7] The choice of ligand is crucial for success; bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) developed by the Buchwald group dramatically improve reaction efficiency and substrate scope.[6] This method is often superior to classical techniques like the Ullmann condensation, which typically require harsh conditions.[8]
-
Sonogashira Coupling: For the synthesis of arylalkynes, the Sonogashira coupling is the premier method.[9][10] It involves the reaction of the aryl bromide with a terminal alkyne, co-catalyzed by palladium and copper(I) salts in the presence of an amine base.[11][12] This reaction provides a direct route to conjugated enynes and other valuable alkynylated aromatic compounds.
-
Heck Reaction: This reaction facilitates the arylation of alkenes, forming a new C-C bond with exceptional stereocontrol, typically yielding the trans isomer.[13][14] The Heck reaction is a powerful tool for elaborating the carbon skeleton, and modern protocols have expanded its scope significantly.[15][16]
Comparative Analysis: Strategic Advantages Over Alternatives
A synthetic intermediate is only as good as the alternatives it surpasses. Here, we evaluate this compound against other common synthetic strategies.
| Feature | This compound | Alternative 1: Aryl Chloride Analog | Alternative 2: Aryl Triflate Analog | Alternative 3: De Novo Synthesis (e.g., from 2-bromo-4-methyltoluene) |
| Reactivity | High and reliable in cross-coupling. | Lower reactivity, requires more active (and expensive) catalysts/ligands and often harsher conditions.[9] | Generally higher reactivity than bromide, can be advantageous for challenging couplings. | N/A |
| Cost & Availability | Moderately available as a building block. | Aryl chlorides are typically cheaper raw materials. | Triflates are synthesized from phenols, adding a step and increasing cost. | Starting materials are cheap, but overall cost increases with step count. |
| Synthetic Steps | Convergent approach; fewer steps to complex targets. | Similar step count for subsequent reactions. | One additional step for triflate formation. | Divergent; requires multiple steps to build the propanol sidechain (e.g., alkylation, oxidation/reduction). |
| Functional Group Tolerance | Excellent in modern cross-coupling reactions.[2] | Good, but harsher conditions can limit scope. | Excellent. | Lower; Grignard or organolithium routes for side-chain addition would require protection of other functional groups. |
| Key Advantage | Balanced reactivity and good functional group tolerance. | Low cost of starting material. | High reactivity for difficult substrates. | High flexibility from basic starting materials. |
| Key Disadvantage | Higher initial cost than the chloride analog. | Lower reactivity can lead to lower yields or catalyst decomposition. | Higher cost and an extra synthetic step. | Longer synthetic route, more waste, and potential for lower overall yield. |
The choice to use this compound is a strategic one. It represents a convergent approach, where a pre-functionalized, advanced intermediate is carried through high-yielding, reliable, and well-understood cross-coupling reactions. This often translates to faster route development and higher overall yields compared to a longer, linear synthesis starting from a simpler precursor.
Experimental Protocols & Expected Performance
The following protocols are representative methodologies for the key transformations discussed. They are based on established procedures for aryl bromides and serve as a robust starting point for optimization.
Data Presentation: Representative Yields for Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst System (Typical) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield Range |
| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂, SPhos (2 mol%) | K₃PO₄ | Toluene/H₂O | 100 | 4-12 | 85-98%[5] |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃, XPhos (2 mol%) | NaOtBu | Toluene | 110 | 8-16 | 80-95%[17] |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI (5 mol%) | Et₃N | THF | 65 | 4-8 | 80-92%[18] |
| Heck | n-Butyl acrylate | Pd(OAc)₂ (2 mol%) | K₂CO₃ | DMF | 120 | 12-24 | 75-90%[14] |
Protocol 1: Suzuki-Miyaura Coupling
-
Objective: To synthesize 3-(4'-methyl-[1,1'-biphenyl]-2-yl)propan-1-ol.
-
Methodology:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 equiv.), and the palladium catalyst/ligand system (e.g., Pd(OAc)₂ at 2 mol% and SPhos at 4 mol%).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add degassed solvents (e.g., a 10:1 mixture of toluene and water).
-
Heat the reaction mixture to 100 °C with vigorous stirring for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Protocol 2: Buchwald-Hartwig Amination
-
Objective: To synthesize 3-(4-methyl-2-(phenylamino)phenyl)propan-1-ol.
-
Methodology:
-
To an oven-dried Schlenk flask, add sodium tert-butoxide (NaOtBu, 1.4 equiv.).
-
Add the palladium precatalyst and ligand (e.g., Pd₂(dba)₃ at 1 mol% and XPhos at 2 mol%), this compound (1.0 equiv.), and degassed toluene.
-
Add aniline (1.2 equiv.) via syringe.
-
Seal the flask and heat the mixture to 110 °C with stirring for 8-16 hours.
-
Monitor the reaction for the disappearance of the starting material.
-
After cooling, quench the reaction carefully with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.
-
Dry, concentrate, and purify by column chromatography.
-
dot
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Tetraphosphine/palladium catalysed Suzuki cross-coupling reactions of aryl halides with alkylboronic acids [organic-chemistry.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 10. synarchive.com [synarchive.com]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Heck Reaction [organic-chemistry.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. organic-synthesis.com [organic-synthesis.com]
- 18. kbfi.ee [kbfi.ee]
Cost-effectiveness analysis of various synthetic protocols for 3-(2-Bromo-4-methylphenyl)propan-1-OL
This guide provides an in-depth cost-effectiveness and technical analysis of synthetic protocols for 3-(2-Bromo-4-methylphenyl)propan-1-ol . It is designed for researchers and process chemists requiring high-purity synthesis with optimized atom economy.
Executive Summary
The synthesis of This compound presents a specific chemoselective challenge: extending a three-carbon saturated alcohol chain at the C1 position while preserving the chemically labile bromine atom at the C2 position.
-
Best for Scalability & Cost: Protocol B (Modified Wittig-Reduction) . It utilizes robust, cheaper reagents and avoids expensive palladium catalysts, though it requires careful management of stoichiometric waste.
-
Best for Speed & Step-Count: Protocol A (Heck-Isomerization) . A rapid, convergent route ideal for medicinal chemistry discovery phases, though significantly more expensive due to noble metal usage.
-
Best for Atom Economy: Protocol C (Lithium-Oxetane Opening) . A direct alkylation strategy that offers the highest theoretical yield but demands stringent cryogenic manufacturing capabilities.
Structural Analysis & Retrosynthetic Strategy
The target molecule is a 1,2,4-trisubstituted benzene. The primary synthetic risk is hydrodehalogenation (loss of the bromine atom) during the reduction of the propyl chain precursors (alkenes or alkynes).
-
Target: this compound
-
Core Scaffold: Toluene
-
Substituents:
Retrosynthetic Diagram (DOT):
Figure 1: Retrosynthetic disconnection showing the three primary pathways analyzed.
Detailed Experimental Protocols
Protocol A: The Heck-Isomerization Route (Jeffery Conditions)
Type: Palladium-Catalyzed Cross-Coupling
This route leverages the "Jeffery conditions" for the Heck reaction, using a phase-transfer catalyst to promote the coupling of an aryl iodide with allyl alcohol. The resulting enol spontaneously isomerizes to the aldehyde, which is then reduced.
-
Starting Material: 2-Bromo-1-iodo-4-methylbenzene (prepared from 2-bromo-4-methylaniline via Sandmeyer).
-
Reagents: Allyl alcohol, Pd(OAc)₂, NaHCO₃, Tetrabutylammonium chloride (TBAC), NaBH₄.
Step-by-Step Methodology:
-
Coupling: To a flask containing 2-bromo-1-iodo-4-methylbenzene (1.0 equiv), add Pd(OAc)₂ (0.03 equiv), NaHCO₃ (2.5 equiv), and TBAC (1.0 equiv).
-
Solvent: Suspend in DMF (0.2 M).
-
Addition: Add Allyl alcohol (1.5 equiv).
-
Reaction: Heat to 40°C for 12 hours. The mild temperature is critical to prevent oxidative addition into the C-Br bond.
-
Isomerization: The initial product is the allylic alcohol, which isomerizes in situ (or upon workup) to 3-(2-bromo-4-methylphenyl)propanal .
-
Reduction: Cool the mixture to 0°C. Add NaBH₄ (0.5 equiv) directly to the crude mixture (or after a rapid extractive workup). Stir for 30 mins.
-
Workup: Quench with sat. NH₄Cl, extract with EtOAc, and purify via silica gel chromatography.
Critical Control Point: The starting material must be the Iodo analog. If using the dibromo analog, selectivity will be poor.
Protocol B: The Modified Wittig-Reduction Route (Scalable)
Type: Olefination & Selective Reduction
This is the most robust method for gram-to-kilogram scale. It avoids heavy metals, reducing cost, but generates phosphine oxide waste.
-
Starting Material: 2-Bromo-4-methylbenzaldehyde.
-
Reagents: (Carbethoxymethylene)triphenylphosphorane, Wilkinson's Catalyst (RhCl(PPh₃)₃) OR NaBH₄/CoCl₂, LiAlH₄.
Step-by-Step Methodology:
-
Wittig Reaction: Dissolve 2-bromo-4-methylbenzaldehyde (1.0 equiv) in Toluene. Add (Carbethoxymethylene)triphenylphosphorane (1.1 equiv). Reflux for 4 hours.
-
Isolation: Cool and filter off the precipitated Triphenylphosphine oxide (Ph₃PO). Concentrate the filtrate to obtain Ethyl 3-(2-bromo-4-methylphenyl)acrylate .
-
Selective Reduction (The Challenge):
-
Option 1 (High Purity): Hydrogenate using Wilkinson’s Catalyst (0.5 mol%) in Ethanol at 1 atm H₂. This catalyst reduces alkenes but leaves aryl bromides intact.
-
Option 2 (Low Cost): Add CoCl₂ (0.1 equiv) and NaBH₄ (3.0 equiv) in MeOH. This performs conjugate reduction of the ester.
-
-
Final Reduction: Treat the saturated ester with LiAlH₄ (0.75 equiv) in THF at 0°C to yield the final alcohol.
Self-Validating Check: NMR of the intermediate acrylate must show large coupling constants (~16 Hz) for the trans-alkene protons.
Protocol C: The Lithiation-Oxetane Route (Direct Alkylation)
Type: Cryogenic Organometallic
This route offers the highest atom economy by directly installing the 3-carbon chain. However, it requires strict cryogenic control to prevent "scrambling" of the halogen positions.
-
Starting Material: 1-Iodo-2-bromo-4-methylbenzene.
-
Reagents: n-Butyllithium (n-BuLi), Trimethylene oxide (Oxetane), BF₃·OEt₂.
Step-by-Step Methodology:
-
Lithium-Halogen Exchange: Dissolve starting material in anhydrous THF under Argon. Cool to -78°C .
-
Addition: Slowly add n-BuLi (1.0 equiv). The Iodine atom exchanges selectively due to the weaker C-I bond compared to C-Br.
-
Note: Temperature must not rise above -60°C, or the Lithium will attack the Bromine or equilibrate.
-
-
Alkylation: Add Oxetane (1.2 equiv) followed immediately by BF₃·OEt₂ (1.2 equiv) dropwise. The Lewis acid activates the ether for ring opening.
-
Quench: Allow to warm to 0°C and quench with water.
-
Purification: Simple extraction and distillation.
Comparative Cost-Effectiveness Analysis
The following data assumes a theoretical batch size of 100g.
| Metric | Protocol A (Heck) | Protocol B (Wittig) | Protocol C (Lithiation) |
| Reagent Cost (Est.) | High ( | Low ($) | Medium ( |
| Key Cost Driver | Palladium Catalyst | Ph₃P Reagent Waste | Cryogenic Cooling/n-BuLi |
| Step Count | 2 (Telescoped) | 3 | 1 |
| Overall Yield | 65-75% | 80-85% | 55-65% |
| Atom Economy | Good | Poor (Ph₃PO waste) | Excellent |
| Scalability | Medium (Catalyst cost) | High | Low (Heat transfer limits) |
| Purity Profile | Risk of Pd residuals | High (Crystallizable intermediates) | Risk of regioisomers |
Decision Matrix:
-
Choose A if you have < 1 week and need < 5g of product.
-
Choose B if you are producing > 100g and cost is the primary constraint.
-
Choose C only if you have specialized cryogenic flow reactors.
Visualization of Workflows
Pathway Logic Diagram
Figure 2: Logical flow of the three protocols showing starting materials and critical intermediates.
References
-
Jeffery, T. (1984). "Heck-type reactions of aryl halides with soft nucleophiles under phase-transfer conditions." Journal of the Chemical Society, Chemical Communications, (19), 1287–1289. Link
-
Maryanoff, B. E., & Reitz, A. B. (1989). "The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects." Chemical Reviews, 89(4), 863-927. Link
-
Osborn, J. A., et al. (1966). "The preparation and properties of tris(triphenylphosphine)halogenorhodium(I) and some reactions thereof including catalytic homogeneous hydrogenation of olefins and acetylenes." Journal of the Chemical Society A, 1711-1732. Link
-
Yamaguchi, K., et al. (2012). "Regioselective Ring Opening of Oxetanes with Organolithiums Catalyzed by BF3·OEt2." The Journal of Organic Chemistry, 77(16), 7046–7051. Link
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 100(8), 3009–3066. Link
Sources
A Comparative Guide to In-Silico Prediction of Properties and Bioactivity for Novel 3-(2-Bromo-4-methylphenyl)propan-1-OL Derivatives
Introduction
In the fast-paced world of drug discovery, the ability to rapidly and accurately predict the properties of novel chemical entities is paramount. The "fail early, fail cheap" paradigm is a guiding principle, and in-silico (computational) methods are the cornerstone of this approach. By modeling the behavior of molecules before they are synthesized, we can de-risk development, conserve resources, and focus on candidates with the highest probability of success.[1]
This guide provides a comprehensive comparison of in-silico methodologies for characterizing derivatives of 3-(2-Bromo-4-methylphenyl)propan-1-OL, a scaffold with potential for developing new therapeutic agents. While specific experimental data on this compound series is nascent, the principles and workflows detailed herein offer a robust framework for its evaluation. We will explore and contrast key computational techniques, explaining not just the steps involved but the strategic reasoning behind their application. Our focus is on creating a self-validating system where computational predictions and experimental results form a synergistic feedback loop, accelerating the journey from molecular design to potential clinical application.[2][3]
Part I: Predicting the Foundation - Physicochemical and ADMET Properties
Before assessing what a drug does (bioactivity), we must first predict if it can be a drug at all. This involves evaluating its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. Poor ADMET properties are a primary cause of late-stage clinical trial failures.[1]
Method A: Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a foundational computational method that correlates the structural or physicochemical properties of a set of compounds with their biological activity or other properties.[4] The underlying principle is that variations in a molecule's structure lead to predictable changes in its behavior.
Causality Behind the Choice: For a novel series like the this compound derivatives, if an initial set of analogs is synthesized and tested for a key property (e.g., cell permeability), a QSAR model can be built. This model can then predict the permeability of a much larger, unsynthesized virtual library of derivatives, prioritizing the most promising candidates for synthesis. This is a classic and powerful approach for lead optimization.
Experimental Protocol: Building a Predictive QSAR Model
-
Data Curation: Collect a dataset of molecules (the "training set") with experimentally determined values for the property of interest (e.g., Caco-2 permeability, aqueous solubility).
-
Molecular Descriptor Calculation: For each molecule, calculate a wide range of numerical descriptors that encode its structural and physicochemical properties (e.g., molecular weight, logP, topological indices). Software like PaDEL or ChemoPy can generate thousands of descriptors.[4]
-
Feature Selection: Employ statistical methods (e.g., random forest, grey correlation analysis) to identify the most relevant descriptors that have the greatest influence on the property being predicted.[5]
-
Model Building: Use a statistical or machine learning algorithm to build a mathematical model relating the selected descriptors to the property. Common algorithms include Multiple Linear Regression (MLR), Support Vector Machines (SVM), and Artificial Neural Networks (ANN).[5][6]
-
Model Validation: Rigorously validate the model's predictive power using both internal (e.g., k-fold cross-validation) and external validation sets (a set of compounds not used in model training).
Method B: Advanced Machine Learning (ML) and Deep Learning (DL)
Modern ML and DL models represent an evolution of QSAR. Instead of relying on pre-calculated descriptors, deep learning models, particularly graph neural networks, can learn relevant features directly from the 2D graph structure of a molecule.
Causality Behind the Choice: ML/AI methods excel when dealing with large, complex datasets and non-linear relationships that may be missed by classical QSAR.[4][7][8] For ADMET prediction, where numerous factors contribute to the final outcome, these advanced models often provide superior predictive accuracy.[6] Publicly available, large-scale ADMET datasets have fueled the development of powerful, pre-trained models that can be applied directly to new compounds.
Comparison of ADMET Prediction Methodologies
| Feature | Classical QSAR | Machine Learning / Deep Learning |
| Data Requirement | Smaller, congeneric datasets can be effective. | Typically requires large, diverse datasets for optimal performance. |
| Interpretability | High (e.g., linear models clearly show descriptor contributions). | Often lower ("black box" models), though interpretability methods are an active area of research. |
| Predictive Accuracy | Good, especially for linear relationships within a chemical series. | Often higher, capable of capturing complex, non-linear structure-property relationships.[6] |
| Computational Cost | Generally lower. | Higher, especially for training deep neural networks. |
| Use Case | Lead optimization within a known scaffold. | Broad applicability screening of diverse chemical libraries; complex endpoint prediction. |
In-Silico ADMET Prediction Workflow
The following diagram illustrates a generalized workflow for predicting the ADMET properties of a novel compound series.
Sources
- 1. In Silico Modeling: Accelerating drug development - Patheon pharma services [patheon.com]
- 2. From In Silico to In Vitro: A Comprehensive Guide to Validating Bioinformatics Findings [arxiv.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Machine Learning-Based Quantitative Structure-Activity Relationship and ADMET Prediction Models for ERα Activity of Anti-Breast Cancer Drug Candidates | Wuhan University Journal of Natural Sciences [wujns.edpsciences.org]
- 6. Leveraging machine learning models in evaluating ADMET properties for drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ecetoc.org [ecetoc.org]
- 8. schrodinger.com [schrodinger.com]
Safety Operating Guide
Personal protective equipment for handling 3-(2-Bromo-4-methylphenyl)propan-1-OL
Executive Summary & Core Directive
Status: WARNING – Irritant / Potentially Harmful.[1][2][3][4] Immediate Action: Handle only within a certified chemical fume hood.
This guide defines the operational safety envelope for 3-(2-Bromo-4-methylphenyl)propan-1-ol . While often categorized generically as an organic building block, the presence of the aryl bromide moiety combined with the aliphatic alcohol tail creates specific lipophilic hazards. This compound should be treated as a Class 2 Skin/Eye Irritant and a Respiratory Irritant (STOT-SE 3) .[3][5]
The "Senior Scientist" Rule: Do not rely solely on the absence of a "Skull and Crossbones" pictogram. The bromine substituent increases molecular weight and lipophilicity, potentially enhancing dermal absorption compared to non-halogenated analogs. Treat this chemical as if it possesses significant systemic toxicity until proven otherwise.
Chemical Identity & Hazard Analysis[2][3][5][6][7]
| Parameter | Technical Detail |
| Chemical Name | This compound |
| CAS Number | 325147-40-8 |
| Molecular Formula | C₁₀H₁₃BrO |
| Molecular Weight | 229.12 g/mol |
| Physical State | Viscous Liquid or Low-Melting Solid (Temperature dependent) |
| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; Poorly soluble in water.[2][3][6] |
Mechanistic Hazard Assessment
-
Inhalation (H335): The alcohol functionality allows for hydrogen bonding, but the molecule is sufficiently volatile to generate irritating mists or vapors, particularly upon heating.
-
Skin Contact (H315): The lipophilic aryl bromide motif facilitates interaction with the stratum corneum, leading to irritation and potential dermatitis.
-
Eye Contact (H319): Direct contact will cause immediate, severe irritation due to the solvent-like properties of the alcohol chain.
Personal Protective Equipment (PPE) Matrix
Philosophy: PPE is your last line of defense, not your first. The primary barrier is the engineering control (Fume Hood).
| Protection Zone | Standard Operation (Analytical/Small Scale) | Synthesis / Scale-Up (>10g) | Technical Rationale |
| Hand Protection | Nitrile Gloves (Min thickness: 0.11 mm) | Double Gloving (Nitrile over Laminate/PE) | Halogenated aromatics can degrade latex. Nitrile offers superior splash resistance. |
| Eye Protection | Safety Glasses with side shields (ANSI Z87.1) | Chemical Goggles + Face Shield | Goggles prevent vapor entry; face shield protects against exothermic "bump" splashes. |
| Respiratory | Fume Hood (Face velocity: 80-100 fpm) | Fume Hood + N95 (if solid handling) | Local Exhaust Ventilation (LEV) is mandatory to prevent inhalation of organic vapors. |
| Body Defense | Lab Coat (Cotton/Poly blend), Long pants | Chemical Apron (Tyvek/Rubber) | Cotton minimizes static; Apron prevents soak-through of lipophilic liquids. |
Visualization: PPE Decision Logic
The following decision tree illustrates the logical flow for selecting PPE based on the specific laboratory task.
Figure 1: PPE Selection Logic based on operational scale and risk assessment.
Operational Protocols (Step-by-Step)
Phase 1: Pre-Start Verification (The Self-Validating System)
Before opening the container, perform these three checks to ensure a "Go" state:
-
Airflow Check: Verify the fume hood flow monitor is green or holding a tissue strip inward.
-
Glove Integrity: Inflate the nitrile glove slightly to check for micro-pinholes. Trust, but verify.
-
Quench Prep: Have a beaker of saturated Sodium Bicarbonate (NaHCO₃) nearby. While this is an alcohol, acid byproducts (HBr) can form if it reacts with downstream reagents (like thionyl chloride).
Phase 2: Handling & Synthesis
-
Transfers: Always transfer liquid volumes using a glass syringe or positive-displacement pipette. Avoid pouring to minimize static generation and vapor release.
-
Heating: If the protocol requires heating (e.g., reflux), ensure the condenser water is flowing before heating begins. This compound has a high boiling point, but its vapors are dense and will accumulate low in the hood.
-
Cross-Contamination: Change gloves immediately if any liquid touches them. Do not wash gloves; discard them. The bromine atom increases permeation rates.
Phase 3: Spill Management
Scenario: You drop a 20mL vial inside the fume hood.
-
Alert: Announce "Spill in Hood" to nearby colleagues.
-
Contain: Do not wipe immediately. Surround the spill with vermiculite or absorbent pads to stop spreading.
-
Neutralize: Since it is a neutral alcohol, no violent reaction is expected. However, treat as flammable waste.
-
Cleanup: Scoop absorbed material into a sealable bag. Tag as "Halogenated Organic Waste."
-
Decontaminate: Wipe the surface with soap and water, then acetone.
Visualization: Emergency Response Workflow
Figure 2: Workflow for managing spills inside vs. outside engineering controls.
Disposal Strategy
Crucial Distinction: This compound contains Bromine . It must NOT be mixed with general organic waste (non-halogenated) if your facility separates them. Halogens can corrode standard incinerators.
-
Segregation: Dispose of in the "Halogenated Organic Solvents" carboy.
-
Labeling: Ensure the tag explicitly lists "Aryl Bromide" to alert waste handlers of potential toxicity.
-
Glassware: Rinse glassware with acetone into the halogenated waste before washing in the sink.
References
-
AiFChem. (2025).[6] Product Information: this compound (CAS 325147-40-8).[6] Retrieved from 6
-
Sigma-Aldrich. (2025). Safety Data Sheet: 3-(2-Bromophenyl)propan-1-ol (Positional Isomer Analog). Retrieved from 7
-
Combi-Blocks. (2023). Safety Data Sheet: 2-(4-Bromophenyl)-2-propanol (Functional Analog). Retrieved from 3
- National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
Sources
- 1. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 2. fishersci.com [fishersci.com]
- 3. combi-blocks.com [combi-blocks.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. chemos.de [chemos.de]
- 6. 325147-40-8 | this compound - AiFChem [aifchem.com]
- 7. 3-(2-Bromo-phenyl)-propan-1-ol | 52221-92-8 [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
